molecular formula C₂₀H₁₈D₃N₇O₆ B1164305 Methopterine-d3

Methopterine-d3

Cat. No.: B1164305
M. Wt: 458.44
Attention: For research use only. Not for human or veterinary use.
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Description

Methopterine-d3, also known as Methopterine-d3, is a useful research compound. Its molecular formula is C₂₀H₁₈D₃N₇O₆ and its molecular weight is 458.44. The purity is usually 95%.
BenchChem offers high-quality Methopterine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methopterine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₀H₁₈D₃N₇O₆

Molecular Weight

458.44

Synonyms

N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino-d3]benzoyl]-L-glutamic Acid;  N-[p-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino-_x000B_d3]benzoyl]- L-glutamic acid;  N-[p-[[(2-Amino-4-hydroxy-6-pteridinyl)methyl]_x000B_methylamino

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Photostability of Deuterated Methotrexate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the photostability of deuterated methotrexate. By integrating established principles of photochemistry, analytical chemistry, and the known effects of isotopic substitution, this document outlines the rationale, experimental design, and data interpretation necessary for a thorough assessment.

Introduction: The Rationale for Deuterating Methotrexate

Methotrexate (MTX) is a cornerstone of chemotherapy and autoimmune disease treatment. However, its susceptibility to photodegradation is a known liability, potentially impacting its therapeutic efficacy and safety profile.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a promising strategy to enhance the metabolic stability of pharmaceuticals.[][3] This is primarily attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.[4]

While the impact of deuteration on metabolic stability is well-documented, its effect on photostability is a less explored, yet compelling, area of investigation. This guide hypothesizes that the increased bond strength of C-D bonds at specific molecular positions within methotrexate could retard key photochemical degradation pathways, thereby enhancing its stability under light exposure. A comprehensive understanding of this phenomenon is critical for the development of more robust and reliable methotrexate-based therapeutics.

Theoretical Framework: Photodegradation of Methotrexate and the Potential Influence of Deuteration

The photodegradation of methotrexate is a complex process involving multiple pathways.[5][6] Exposure to light, particularly in the UV spectrum, can induce cleavage of the C-N bond, leading to the formation of pteridine derivatives and N-(4-aminobenzoyl)-l-glutamic acid.[5][7] Other identified degradation pathways include N-demethylation and oxidation of the glutamic acid moiety.[6][8] The process can be self-sensitized, where methotrexate itself absorbs light energy and initiates its own degradation.[5]

The central hypothesis of this guide is that deuteration at photolabile sites within the methotrexate molecule will enhance its photostability. The rationale is grounded in the principles of the kinetic isotope effect. The vibrational frequency of a C-D bond is lower than that of a C-H bond, resulting in a lower zero-point energy and consequently, a higher activation energy required for bond cleavage. This increased energy barrier could slow down the rate-limiting steps in the photodegradation pathways.

Potential Sites for Deuteration and Their Hypothesized Impact:

Deuteration SiteHypothesized Impact on PhotostabilityRationale
Methyl group on the pteridine ringMay reduce N-demethylation.The C-D bonds in the methyl group are stronger, potentially slowing the rate of photo-induced demethylation.
Methylene bridgeCould inhibit C-N bond cleavage.Strengthening the C-D bonds at the methylene bridge may increase the energy required for the primary photo-cleavage event.
Glutamic acid moietyMay decrease oxidative degradation.Deuteration could potentially slow down photo-oxidative reactions involving C-H bond abstraction on the glutamic acid side chain.

Experimental Design: A Rigorous Approach to Assessing Photostability

A robust assessment of the photostability of deuterated methotrexate requires a multi-faceted experimental approach, adhering to the principles outlined in the ICH Q1B guidelines for photostability testing of new drug substances and products.[9][10][11] The experimental workflow should encompass forced degradation studies and confirmatory testing.[12]

Experimental Workflow

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation dMTX Deuterated MTX dMTX_sol d-MTX Solution dMTX->dMTX_sol MTX Non-deuterated MTX MTX_sol MTX Solution MTX->MTX_sol Solvents Aqueous & Organic Solvents Solvents->dMTX_sol Solvents->MTX_sol Light_Source Calibrated Light Source (Visible & UVA) dMTX_sol->Light_Source Dark_Control Dark Control dMTX_sol->Dark_Control MTX_sol->Light_Source MTX_sol->Dark_Control HPLC HPLC-UV/DAD Light_Source->HPLC LCMS LC-MS/MS Light_Source->LCMS Dark_Control->HPLC Dark_Control->LCMS Kinetics Degradation Kinetics HPLC->Kinetics Degradants Degradant Identification LCMS->Degradants Comparison d-MTX vs. MTX Kinetics->Comparison Degradants->Comparison

Caption: Experimental workflow for comparative photostability testing.

Detailed Experimental Protocols

Materials and Reagents
  • Deuterated Methotrexate (specify sites of deuteration)

  • Methotrexate (USP reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (or other appropriate mobile phase modifier)

  • Purified water (18.2 MΩ·cm)

Sample Preparation
  • Stock Solutions: Prepare stock solutions of both deuterated and non-deuterated methotrexate in a suitable solvent (e.g., 0.1 M NaOH) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with an appropriate solvent system (e.g., phosphate buffer pH 7.4, or a mixture of water and acetonitrile) to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).[13]

  • Sample Containers: Use clear glass vials for light-exposed samples and amber vials or vials wrapped in aluminum foil for dark controls.

Light Exposure Conditions (as per ICH Q1B)[14]
  • Light Source: Utilize a calibrated light source that provides both visible and UVA radiation, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[9]

  • Temperature Control: Maintain a constant temperature throughout the experiment to differentiate between photodegradation and thermal degradation.

  • Dark Control: Store a set of samples in the same environmental conditions but protected from light to serve as a dark control.[14]

  • Time Points: Collect samples at multiple time points during the light exposure to determine the degradation kinetics.

Analytical Methodology: Stability-Indicating HPLC-UV/DAD

A validated, stability-indicating HPLC method is crucial for separating the parent drug from its photodegradation products.

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]
Flow Rate 1.0 mL/min
Detection Wavelength 303 nm (or determined λmax of methotrexate)[13]
Column Temperature 30°C
Injection Volume 10 µL
Degradant Identification: LC-MS/MS

For the structural elucidation of degradation products, a high-resolution LC-MS/MS system is recommended.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to capture a wide range of degradants.[6]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for molecular formula determination.

  • Fragmentation Analysis: Perform MS/MS experiments to obtain fragmentation patterns of the parent drug and its degradation products to aid in structural identification.

Data Analysis and Interpretation

Quantitation of Degradation

The percentage of remaining methotrexate at each time point can be calculated using the following formula:

Degradation Kinetics

Plot the natural logarithm of the percentage of remaining methotrexate against time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line.

Where:

  • [A]t is the concentration of methotrexate at time t

  • [A]0 is the initial concentration of methotrexate

  • k is the degradation rate constant

Comparative Analysis

A key outcome of this study is the direct comparison of the degradation kinetics of deuterated and non-deuterated methotrexate. A significantly lower degradation rate constant for the deuterated compound would provide strong evidence for enhanced photostability.

CompoundDegradation Rate Constant (k)Half-life (t1/2)
Non-deuterated MTX
Deuterated MTX

Potential Degradation Pathways and the Influence of Deuteration

The following diagram illustrates the primary photodegradation pathways of methotrexate and highlights where deuteration could exert a stabilizing effect.

G MTX Methotrexate Pteridine Pteridine Derivatives MTX->Pteridine C-N Cleavage (Deuteration at methylene bridge may inhibit) ABG N-(4-aminobenzoyl)- l-glutamic acid MTX->ABG C-N Cleavage Demethylated N-demethylated MTX MTX->Demethylated N-demethylation (Deuteration at methyl group may inhibit) Oxidized Oxidized Glutamic Acid Moiety MTX->Oxidized Oxidation (Deuteration at glutamic acid may inhibit)

Caption: Potential photodegradation pathways of methotrexate.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the photostability of deuterated methotrexate. By combining established photostability testing protocols with a deep understanding of the potential effects of deuteration, researchers can generate robust and reliable data. The insights gained from such studies will be invaluable for the development of more stable and effective methotrexate formulations, ultimately benefiting patients who rely on this critical medication.

References

  • Giri BR, Kim JS, Park JH, Jin SG, Kim KS, Din FU, Choi HG, Kim DW. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. Pharmaceutics. 2021 Jan 16;13(1):111. URL: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. 1996. URL: [Link]

  • Lin YC, Lin AYC. Mechanism and pathways underlying the self-sensitized photodegradation of methotrexate under simulated solar irradiation. J Hazard Mater. 2019 Jul 5;373:468-475. URL: [Link]

  • Bessonneau V, de Sainte-Claire P, Moja S, Ravier S, Baudot R, Lecomte-Veyrat S. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environ Sci Pollut Res Int. 2022 Jan;29(5):7149-7163. URL: [Link]

  • MDPI. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. 2021 Jan 16. URL: [Link]

  • BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. 2024 Nov 5. URL: [Link]

  • ResearchGate. The photodissociation of methotrexate according to Pascu et al.[12]. URL: [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. URL: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998 Jan 1. URL: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. URL: [Link]

  • ResearchGate. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products | Request PDF. 2021 Aug 25. URL: [Link]

  • Espinosa, D. C., et al. Methotrexate Degradation by UV-C and UV-C/TiO2 Processes with and without H2O2 addition on Pilot Reactors. 2020. URL: [Link]

  • Lambert, T. H., et al. Deuteration improves small-molecule fluorophores. ResearchGate. 2020 Aug 17. URL: [Link]

  • Giri, B. R., et al. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. ResearchGate. 2022 Sep 9. URL: [Link]

  • Zhang, Y., et al. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. ACS Publications. 2022. URL: [Link]

  • Al-Salami, H., et al. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Microchemical Journal. 2020. URL: [Link]

  • Shinde, S. S. Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. American Journal of Psychiatric Rehabilitation. 2025. URL: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Different Analytical Methodology for The Analysis of Methotrexate. 2024 Dec 5. URL: [Link]

  • Ovid. Physical and Chemical Stability of Methotrexate... : Hospital Pharmacy. URL: [Link]

  • Espinosa, D. C., et al. Statistical Analysis of Methotrexate Degradation by UV-C Photolysis and UV-C/TiO 2 Photocatalysis. MDPI. 2023 May 31. URL: [Link]

  • Journal of Drug Delivery and Therapeutics. Environmental Friendly Analysis: Development and Validation of UV-Visible Spectrophotometric Method for Methotrexate Quantification. 2024 Jun 30. URL: [Link]

  • Kaur, S., & Gupta, M. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. 2017 Mar 27. URL: [Link]

  • Pirali, T., et al. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. 2023 Jun 5. URL: [Link]

Sources

Technical Whitepaper: Operationalizing Safety and Stability for Methopterine-d3

Author: BenchChem Technical Support Team. Date: February 2026

A Bioanalytical Guide for Laboratory Use

Part 1: Executive Technical Summary

Methopterine-d3 (Deuterated N10-Methylfolic Acid) is a stable isotope-labeled analog of Methopterine (Methopterin). It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis for the quantification of antifolates and pteridine metabolites.

Unlike standard reagents, Methopterine-d3 presents a dual challenge:

  • Toxicological: As a structural analog of Methotrexate (an antifolate), it possesses potential teratogenic and cytotoxic properties requiring strict containment.

  • Analytical: Its utility relies entirely on isotopic integrity. Mishandling (e.g., proton-deuterium exchange, photodegradation) renders the standard analytically useless, leading to quantification bias in high-value metabolomic assays.

This guide replaces the static Safety Data Sheet (SDS) with a dynamic operational workflow, synthesizing hazard mitigation with data integrity preservation.

Part 2: Chemical Identity & Hazard Profiling[1]

Compound: Methopterine-d3 (N10-Methylfolic acid-d3) Parent Compound CAS: 2410-93-7 (Unlabeled Methopterin) Chemical Class: Pteridine / Antifolate Isotopic Label: Deuterium (


), typically on the N10-methyl group (

) to prevent metabolic loss or exchange.
2.1 Critical Hazard Assessment (GHS Classification)

Based on structural homology to Methotrexate and Pterin derivatives.

Hazard CategorySignalHazard Statement (H-Code)Mechanism of Toxicity
Reproductive Toxicity DANGER H360: May damage fertility or the unborn child.Folate Antagonism: Inhibits Dihydrofolate Reductase (DHFR), disrupting DNA synthesis in rapidly dividing cells (fetus).
Acute Toxicity (Oral) WARNING H301/H302: Toxic/Harmful if swallowed.[1]Systemic cytotoxicity; gastrointestinal and bone marrow suppression.
Skin/Eye Irritation WARNING H315/H319: Causes skin/eye irritation.[1]Acidic nature of the glutamic acid moiety; pteridine sensitivity.

Scientist’s Note: Do not assume "d3" changes the toxicity profile. Treat this isotopologue with the same high-containment protocols as Methotrexate.

Part 3: Safety-Driven Handling Protocols

The following protocols are designed to create a "Chain of Custody" for safety and stability.

3.1 Engineering Controls & PPE[2]
  • Containment: All weighing and solubilization must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Respiratory: If handling neat powder outside an enclosure (not recommended), use an N95/P3 respirator.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). Change outer gloves immediately after weighing.

  • Static Control: Use an ionizing bar during weighing. Pteridines are often electrostatic; "flying powder" poses an inhalation risk and mass loss.

3.2 Stability Preservation (The "d3" Factor)

Deuterated standards are expensive and chemically vulnerable.

  • Photostability: Pteridines are highly photosensitive . Exposure to UV/ambient light causes cleavage of the C9-N10 bond, yielding pterin-6-aldehyde.

    • Protocol: Handle under yellow light or wrap all vials/reservoirs in aluminum foil immediately.

  • Hygroscopicity: Moisture promotes hydrolysis and potential H/D exchange if the label is on an exchangeable site (less likely with

    
    , but critical for storage).
    
    • Protocol: Store neat powder at -20°C with desiccant. Allow vial to equilibrate to room temperature before opening to prevent condensation.

Part 4: Operational Workflow (Visualized)

The following diagram illustrates the safe handling lifecycle, integrating safety checks with stability controls.

Methopterine_Workflow cluster_hazards Critical Control Points Receipt 1. Receipt & Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Wait 30 mins to prevent condensation) Receipt->Equilibration Warm up Weighing 3. Weighing (Fume Hood) Use Anti-Static Gun Yellow Light/Foil Equilibration->Weighing Open Vial Solubilization 4. Solubilization (DMSO or 0.1M NaOH) Avoid Acidic pH Weighing->Solubilization Add Solvent Aliquot 5. Aliquoting (Single-use Amber Vials) Store -80°C Solubilization->Aliquot Immediate Transfer

Figure 1: Operational lifecycle for Methopterine-d3. Note the critical thermal equilibration step to prevent moisture ingress.

Part 5: Analytical Application (LC-MS/MS)
5.1 Preparation of Stock Solutions

Methopterine is poorly soluble in water and ethanol. It dissolves readily in dilute base or polar aprotic solvents.

  • Primary Stock (1 mg/mL): Dissolve Methopterine-d3 in DMSO or 0.1 M NaOH .

    • Why? DMSO prevents hydrolysis better than aqueous buffers. If using NaOH, ensure the pH does not exceed 10 to avoid ring opening.

  • Working Standard: Dilute Primary Stock into 50:50 Methanol:Water (0.1% Formic Acid) only immediately prior to use.

    • Caution: Acidic conditions accelerate precipitation of the free acid form over time.

5.2 Internal Standard Logic

In LC-MS/MS, Methopterine-d3 corrects for matrix effects (ion suppression) and recovery losses.

The "Crosstalk" Check: Before running samples, you must validate the isotopic purity.

  • Inject a high concentration of Methopterine-d3 (IS only).

  • Monitor the transition for unlabeled Methopterine (M0).

  • Acceptance Criteria: The M0 signal in the IS channel must be < 0.5% of the LLOQ (Lower Limit of Quantification) of the analyte.

LCMS_Logic Sample Biological Sample (Plasma/Tissue) Spike Spike IS (Methopterine-d3) Sample->Spike Normalization Extract Extraction (PPT or SPE) Spike->Extract Co-Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Co-Elution Data Quantification Ratio: Area(Analyte) / Area(IS) LCMS->Data Calc

Figure 2: The Role of Methopterine-d3 in normalizing extraction efficiency and ionization variability.

Part 6: Emergency Response
ScenarioImmediate Action
Spill (Powder) Evacuate area. Do not dry sweep (dust generation). Wet wipe with 10% bleach (oxidizes pteridines) followed by water. Wear full PPE.[2][3]
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol (increases transdermal absorption). Seek medical attention (Antifolate absorption risk).[2][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Transport to ER immediately; mention "Antifolate/Methotrexate-like compound".
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135434845, Methopterin. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Methotrexate (Class Reference for Antifolate Toxicity).[5] Retrieved from [Link][6]

  • Resolve Mass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]

Sources

Methodological & Application

Revolutionizing Therapeutic Drug Monitoring: A Robust LC-MS/MS Protocol for Methopterin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of clinical and pharmaceutical research, the precise quantification of therapeutic agents is paramount for ensuring efficacy and patient safety. Methopterin, also known as methotrexate (MTX), is a potent folate derivative widely used in the treatment of cancer and autoimmune diseases.[1] Its narrow therapeutic window necessitates rigorous monitoring of plasma concentrations to optimize dosage and minimize toxicity.[2][3] This application note details a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methopterin in biological matrices, utilizing its stable isotope-labeled counterpart, Methopterine-d3, as an internal standard (IS).

This protocol is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step guide that is not only technically sound but also grounded in the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5]

Foundational Principles: Why LC-MS/MS and a Deuterated Internal Standard?

The combination of liquid chromatography and tandem mass spectrometry has become the gold standard for bioanalysis due to its superior selectivity, sensitivity, and speed.[4][6]

  • The Power of Separation and Detection: LC effectively separates Methopterin from other endogenous matrix components and potential metabolites. Following chromatographic separation, MS/MS provides two layers of mass filtering. The first quadrupole selects the precursor ion (the protonated molecule of Methopterin), which is then fragmented in the collision cell. The second quadrupole selects a specific product ion, creating a highly specific mass transition (precursor → product). This Multiple Reaction Monitoring (MRM) mode significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of very low concentrations.[7]

  • The Critical Role of Methopterine-d3: An ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects. Methopterine-d3, being chemically identical to Methopterin with the exception of three deuterium atoms, fulfills these criteria perfectly. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their similar physicochemical properties ensure that any variations during sample preparation and analysis affect both compounds equally. This ratiometric measurement (analyte peak area / IS peak area) corrects for potential inconsistencies, leading to highly accurate and precise quantification.

The Experimental Blueprint: Materials and Methodology

A meticulously designed experimental plan is the bedrock of reliable results. This section outlines the necessary reagents, equipment, and the detailed protocol for sample preparation and analysis.

Reagents and Materials
  • Analytes: Methopterin and Methopterine-d3 (analytical grade standards)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) (LC-MS grade)

  • Reagents: Ultrapure water

  • Biological Matrix: Human plasma (or other relevant biological fluid)

  • Labware: Polypropylene microcentrifuge tubes, autosampler vials

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Result Sample Plasma Sample (50 µL) Spike Spike with Methopterine-d3 (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject Sample Dilute->Inject Transfer to Autosampler LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification of Methopterine Data->Quant

Sources

Application Note: Preparation of a High-Purity Methopterine-d3 Internal Standard Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation of a high-purity, accurate, and stable stock solution of Methopterine-d3. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice. By adhering to the principles outlined herein, laboratories can ensure the integrity of their bioanalytical data, particularly in pharmacokinetic, toxicokinetic, and bioequivalence studies where a reliable internal standard is paramount. This document integrates best practices for handling cytotoxic compounds, ensuring accuracy and precision in solution preparation, and maintaining compliance with regulatory expectations.

Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving accurate and reproducible results.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar variations during sample preparation and analysis, thereby correcting for potential errors.[1]

A stable isotope-labeled (SIL) internal standard, such as Methopterine-d3, is the gold standard for mass spectrometry-based assays.[2] Methopterine-d3 is a deuterated analog of Methopterine, a folic acid antagonist used in cancer therapy.[3] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it behaves similarly during extraction, chromatography, and ionization.[4] However, its slightly higher mass allows it to be distinguished by the mass spectrometer, enabling precise ratiometric quantification.[4] The integrity of any quantitative bioanalytical method is, therefore, critically dependent on the accuracy and purity of the internal standard stock solution.

This guide provides a robust framework for the preparation of a Methopterine-d3 stock solution, emphasizing scientific integrity, safety, and adherence to global bioanalytical guidelines.[2][5][6]

Methopterine-d3: Characterization and Attributes

Before proceeding with the preparation of the stock solution, it is essential to have a thorough understanding of the internal standard's properties. This information is typically provided in the Certificate of Analysis (CoA) from the supplier.[7]

Table 1: Representative Properties of Methopterine-d3

PropertyValueSource/Comment
Chemical Name N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino-d3]benzoyl]-L-glutamic Acid[3]
Molecular Formula C₂₀H₁₉D₃N₈O₅[8]
Molecular Weight ~457.5 g/mol [8]
Appearance Yellow to Orange Solid[3][9]
Purity ≥98% (Chemical); ≥99% (Isotopic)A high degree of both chemical and isotopic purity is crucial to prevent interference with the analyte quantification.[4]
Storage -20°C, protected from lightAs recommended by suppliers to ensure long-term stability.[10]

Safety First: Handling Cytotoxic Compounds

Methopterine, the unlabeled analog of Methopterine-d3, is a cytotoxic agent.[7][11] Therefore, Methopterine-d3 must be handled with extreme care, adhering to all institutional and national safety guidelines for cytotoxic compounds.[12]

Core Safety Principles:
  • Engineering Controls : All handling of the solid Methopterine-d3 and its concentrated solutions should be performed within a certified Class II Biological Safety Cabinet (BSC) or a ducted chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE) : Mandatory PPE includes double gloving with appropriate chemotherapy-rated gloves, a disposable, low-permeability gown with closed cuffs, and safety glasses. An N95 respirator may be required if there is a risk of aerosol generation outside of a primary engineering control.[7]

  • Designated Work Area : The preparation should occur in a designated area, clearly labeled for cytotoxic drug handling, to prevent cross-contamination.[6]

  • Spill Management : A cytotoxic spill kit must be readily available. All personnel must be trained on the proper procedures for cleaning up spills of hazardous materials.[5][12]

  • Waste Disposal : All contaminated materials (e.g., weigh paper, pipette tips, vials, PPE) must be disposed of as hazardous cytotoxic waste according to institutional and regulatory guidelines.[7]

Protocol for the Preparation of a 1 mg/mL Methopterine-d3 Stock Solution

This protocol details the preparation of a 1 mg/mL stock solution, a common concentration for internal standards. The principles outlined can be adapted for other target concentrations.

Materials and Equipment
  • Methopterine-d3 powder (with Certificate of Analysis)

  • High-purity solvent (e.g., HPLC-grade Dimethyl sulfoxide (DMSO))

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[13]

  • Calibrated analytical balance (readable to at least 0.01 mg)[13][14]

  • Calibrated pipettes with appropriate tips

  • Amber glass or polypropylene storage vials

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate PPE and engineering controls

Choice of Solvent: A Critical Decision

The selection of an appropriate solvent is crucial for ensuring the solubility and stability of the internal standard. Methotrexate, the non-deuterated analog, is practically insoluble in water, ethanol, and chloroform but is soluble in alkaline solutions and organic solvents like DMSO and Dimethylformamide (DMF).[2][15][16]

  • DMSO is often a preferred solvent for initial stock solutions due to its excellent solvating power for a wide range of compounds, including Methopterine-d3.[2]

  • Alkaline Solutions (e.g., dilute NaOH) can also be used to dissolve Methotrexate and its analogs.[17][18] However, the stability of Methotrexate in basic solutions can be a concern, and the introduction of non-volatile salts may not be ideal for all LC-MS/MS applications.[10]

For this protocol, we will use DMSO as the primary solvent for the stock solution, as it provides good solubility and is compatible with subsequent dilutions into aqueous or organic mobile phases for LC-MS/MS analysis.

Step-by-Step Preparation Workflow

The following workflow is designed to maximize accuracy and precision.

G cluster_prep Pre-Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage & Documentation a Equilibrate Methopterine-d3 to Room Temperature b Verify Balance and Glassware Calibration a->b c Don Appropriate PPE b->c d Tare Analytical Balance with Weigh Paper c->d Proceed to Weighing e Accurately Weigh ~1 mg of Methopterine-d3 d->e f Record Exact Weight e->f g Quantitatively Transfer Powder to Volumetric Flask f->g Proceed to Dissolution h Add ~70% of Final Solvent Volume (DMSO) g->h i Vortex/Sonicate Until Fully Dissolved h->i j Bring to Final Volume with Solvent i->j k Invert Flask ≥10 Times to Ensure Homogeneity j->k l Aliquot into Amber Vials k->l Proceed to Storage m Label Vials Clearly l->m n Store at -20°C m->n o Document in Logbook n->o

Figure 1: Workflow for Methopterine-d3 Stock Solution Preparation.

  • Pre-Preparation:

    • Allow the sealed container of Methopterine-d3 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Ensure that the analytical balance and volumetric flasks are calibrated and clean.[13][19]

    • Don all required PPE and perform the subsequent steps in a certified BSC or fume hood.[12]

  • Weighing:

    • Place a piece of weigh paper on the analytical balance and tare the balance.

    • Carefully weigh out a target mass of Methopterine-d3 (e.g., 1.0 mg). It is more important to record the exact weight than to hit the target weight precisely.[13] For example, a weight of 1.05 mg is acceptable.

    • Record the exact weight to the nearest 0.01 mg in a dedicated laboratory notebook or LIMS.

  • Dissolution:

    • Carefully and quantitatively transfer the weighed powder into a 1.0 mL Class A volumetric flask.[1] This can be achieved by gently tapping the weigh paper.

    • Add approximately 0.7 mL (70% of the final volume) of DMSO to the flask.

    • Cap the flask and vortex until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulate matter remains.

    • Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure the bottom of the meniscus is precisely on the mark.[14]

    • Cap the flask securely and invert it at least 10-15 times to ensure the solution is homogeneous.[14]

  • Calculation of the Exact Concentration:

    The exact concentration of the stock solution should be calculated based on the actual weight of the Methopterine-d3 and its purity as stated on the CoA.

    Formula: Concentration (mg/mL) = (Weight of Methopterine-d3 (mg) * Purity) / Final Volume (mL)

    Example Calculation:

    • Actual weight = 1.05 mg

    • Purity (from CoA) = 99.2% (or 0.992)

    • Final Volume = 1.0 mL

    • Concentration = (1.05 mg * 0.992) / 1.0 mL = 1.0416 mg/mL

  • Storage and Documentation:

    • Immediately aliquot the stock solution into clearly labeled, amber glass or polypropylene vials to minimize exposure to light and to avoid repeated freeze-thaw cycles of the main stock.

    • The label should include, at a minimum:

      • Name of the compound (Methopterine-d3)

      • Exact concentration

      • Solvent (DMSO)

      • Preparation date

      • Preparer's initials

      • Expiry or re-test date

    • Store the aliquots at -20°C or as recommended by the supplier.[10]

    • Document all aspects of the preparation in a dedicated logbook, including the compound lot number, actual weight, final volume, calculated concentration, and storage location.

Conclusion: Ensuring Data Integrity from the Start

The preparation of an internal standard stock solution is the foundational step upon which the reliability of an entire bioanalytical study rests. By integrating principles of metrological accuracy, stringent safety protocols, and comprehensive documentation, laboratories can ensure the production of a high-quality Methopterine-d3 stock solution. This meticulous approach is not merely a matter of good laboratory practice; it is a prerequisite for generating scientifically sound and defensible data that meets the rigorous standards of the drug development industry.

References

  • How to Make Accurate Stock Solutions. Bitesize Bio. Published March 10, 2025. Available at: [Link]

  • Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech by QUALIA. Published January 26, 2025. Available at: [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Available at: [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Environmental Health and Safety, California Institute of Technology. Available at: [Link]

  • Working Safely with Cytotoxic Compounds Guideline. The University of Queensland. Available at: [Link]

  • METHOTREXATE FORMULATION. European Patent Office. EP 3212237 B1. Published January 5, 2022. Available at: [Link]

  • Methotrexate pharmaceutical composition. Google Patents. WO2020044114A2.
  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. Published January 13, 2026. Available at: [Link]

  • Different Analytical Methodology for The Analysis of Methotrexate. Asian Journal of Pharmaceutical and Clinical Research. Published December 5, 2024. Available at: [Link]

  • Know Your Techniques: Solutions. inChemistry - American Chemical Society. Published March 30, 2020. Available at: [Link]

  • A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. PMC. Published January 18, 2023. Available at: [Link]

  • What is the Methotrexate solvent? ResearchGate. Published October 11, 2018. Available at: [Link]

  • Guide To Preparation of Stock Standard Solutions. Scribd. Available at: [Link]

  • Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. MDPI. Published September 28, 2022. Available at: [Link]

  • Chemical Name : Methopterine-d3. Pharmaffiliates. Available at: [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. Published August 18, 2025. Available at: [Link]

  • HPLC Method of Determination of Methotrexate in Human Serum. Asian Journal of Chemistry. Available at: [Link]

  • Methotrexate Vial Dosage and Administration. Pfizer Medical - US. Available at: [Link]

  • Safety data sheet. BASF. Available at: [Link]

  • UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. Waters. Available at: [Link]

  • 610 - Methotrexate. The Japanese Pharmacopoeia. Available at: [Link]

  • Methotrexate Vial Dosage and Administration. Pfizer Medical Information - US. Available at: [Link]

Sources

Application Note: Utilizing Methopterine-d3 for Robust Therapeutic Drug Monitoring of Antifolates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Therapeutic Drug Monitoring for Antifolates

Antifolate drugs, most notably methotrexate (MTX), are foundational therapies in the treatment of various cancers and autoimmune diseases.[1][2] These agents function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism necessary for DNA synthesis and cellular replication.[2][3][4] However, the therapeutic window for antifolates is narrow, and high-dose MTX regimens can lead to significant toxicity.[5] Therapeutic Drug Monitoring (TDM) is therefore essential to optimize dosing, ensure therapeutic efficacy, and minimize the risk of severe adverse effects.[5][6] This is particularly crucial in high-dose MTX therapy, where monitoring plasma concentrations guides leucovorin rescue to prevent life-threatening toxicities.[7][8]

This application note provides a detailed protocol for the quantification of methotrexate in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Methopterine-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for quantitative mass spectrometry.[9] The use of a SIL-IS is critical for accurately compensating for matrix effects and variability during sample preparation and analysis, thereby ensuring the highest level of precision and accuracy in the results.[9][10]

The Principle: Why Methopterine-d3 is the Gold Standard Internal Standard

The core principle of quantitative LC-MS/MS is the precise measurement of the analyte's response relative to that of a known concentration of an internal standard.[11] An ideal internal standard should mimic the analyte's chemical and physical properties throughout the analytical process.[10][11] Methopterine-d3, the deuterated analog of methotrexate, is an exemplary internal standard for this application.[3][12]

Key Advantages of Methopterine-d3:

  • Identical Physicochemical Properties: As a stable isotope-labeled analog, Methopterine-d3 has nearly identical extraction recovery, and chromatographic retention time to methotrexate, ensuring it experiences similar matrix effects.[10]

  • Correction for Matrix Effects: It effectively compensates for variations in ionization efficiency caused by co-eluting components in the biological matrix.[9][13]

  • Mass Distinguishability: The deuterium atoms provide a distinct mass difference, allowing the mass spectrometer to differentiate it from the unlabeled methotrexate.[3]

Figure 1: Workflow for methotrexate quantification using stable isotope dilution LC-MS/MS.

Materials and Reagents

  • Analytes and Internal Standard: Methotrexate (analytical grade), Methopterine-d3[12]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Sample Preparation: Drug-free human plasma or serum, 96-well protein precipitation plates[14] or microcentrifuge tubes.

Instrumentation and Analytical Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[15][16]

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.[17]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[15]

Table 1: LC-MS/MS Parameters

ParameterValue
LC Parameters
Mobile Phase A0.1% Formic acid in Water[15][18]
Mobile Phase B0.1% Formic acid in Acetonitrile[19]
Flow Rate0.4 mL/min[15][18]
Injection Volume5-10 µL
Column Temperature40 °C
GradientA typical gradient runs from low to high organic phase over a few minutes.[7]
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Methotrexate455.1 → 308.1[15][18]
Methopterine-d3458.1 → 311.1 (example, confirm with standard)

Step-by-Step Experimental Protocol

Preparation of Stock Solutions and Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve methotrexate and Methopterine-d3 in a suitable solvent like methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the methotrexate stock solution in a 50:50 mixture of methanol and water to create a series of working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the Methopterine-d3 stock solution to a final concentration of approximately 0.5-1.0 µg/mL in a 50:50 mixture of methanol and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in TDM.[15][18][20]

  • Sample Aliquoting: To a 96-well plate or microcentrifuge tubes, add 25-50 µL of patient plasma/serum, quality control samples, or calibration standards.[16][19]

  • Internal Standard Addition: Add a volume of the internal standard working solution to each sample.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile (containing 0.1% formic acid) to each sample.[19]

  • Mixing: Vortex the samples for at least 1 minute to ensure thorough mixing and protein precipitation.[20]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[16]

G cluster_0 Protein Precipitation Workflow start Start: 25-50 µL Sample (Plasma, Calibrator, QC) add_is Add Internal Standard (Methopterine-d3) start->add_is add_acn Add 3-4 volumes of cold Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min, >10,000 x g) vortex->centrifuge transfer Transfer Supernatant to new plate/vial centrifuge->transfer end_node Ready for LC-MS/MS Analysis transfer->end_node

Figure 2: A streamlined protein precipitation workflow for sample preparation.

Data Analysis and Method Validation

The analytical method should be validated according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[21][22]

Table 2: Key Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy (e.g., within 20%).
Accuracy (Bias) Within ±15% of the nominal value (except at LLOQ, where ±20% is acceptable).[23]
Precision (CV%) Within-run and between-run precision should be <15% (except at LLOQ, where <20% is acceptable).[8][23]
Matrix Effect Assessed to ensure it is minimized and consistent across different sources of the biological matrix.[13]
Recovery Should be consistent and reproducible.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the therapeutic drug monitoring of methotrexate in plasma or serum. The use of Methopterine-d3 as a stable isotope-labeled internal standard is a critical component of this method, ensuring high accuracy and precision by correcting for inevitable variations in sample processing and analysis.[9][10] This validated protocol is well-suited for clinical laboratories performing routine TDM of antifolate drugs, contributing to optimized patient care and improved therapeutic outcomes.

References

  • Research Outreach. (2023, November 8). Therapeutic drug monitoring of methotrexate in disease.
  • Thakkar, D., et al. (2023, January 18). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring.
  • Bouquié, R., et al. (2015). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods, 7(16), 6773-6780.
  • Gridneva, Z. A., et al. (2022). Therapeutic drug monitoring of methotrexate and its metabolites in the red blood cells and mononuclear cells of patients with rheumatoid arthritis.
  • Kałużna-Oleksy, M., & Barciszewski, J. (2024, December 14).
  • Waters Corporation. (n.d.). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research.
  • Lingaiah, R., et al. (2023). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring.
  • Ben-Mahdi, A., et al. (2024, March 15). High-Dose Methotrexate (Hd-Mtx) : Therapeutic Drug Monitoring Of Patients Followed At The Toxicology Department Of The University Hospital Of Setif, Algeria. Medires Publishing.
  • Wang, D. D., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Cancer Management and Research, 13, 8189–8198.
  • Zhao, L., & Juck, M. (n.d.).
  • National Institutes of Health. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis.
  • Gleason, P. M., & Hamper, B. C. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis.
  • Blank, I. (n.d.).
  • Sigma-Aldrich. (n.d.). Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • LCGC International. (2025, November 28).
  • Newman, E. D., & Ahern, M. J. (2000, October 1). A Family Physician's Guide to Monitoring Methotrexate. American Family Physician, 62(7), 1647-1652.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • National Institutes of Health. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis.
  • MedchemExpress.com. (n.d.). Methotrexate-d3 | Stable Isotope.
  • CLSI Guidelines. (2025, January 25).
  • ResearchGate. (2025, August 6). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Clinical and Laboratory Standards Institute. (2019, February 18). Guidelines on Clinical Method Validation & Verfication.
  • ResearchGate. (n.d.). Drug Specific Considerations to Support Assay Development for Immunosuppressive Drugs.
  • National Institutes of Health. (n.d.). Verification of quantitative analytical methods in medical laboratories.
  • Šimundić, A. M., et al. (2010). Analytical validation of therapeutic drug monitoring (TDM) on AxSYM Abbott analyzer. Biochemia Medica, 20(2), 234-241.
  • CancerNetwork. (2020, November 11).
  • Nucleosyn. (n.d.). Purchase [D3]-Methotrexate.
  • Johns Hopkins University. (2003, March 15).
  • Semantic Scholar. (n.d.).

Sources

Spiking biological samples with Methopterine-d3 for calibration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the precise quantitation of Methopterine (N10-Methylfolic acid) in human plasma using Methopterine-d3 as a stable isotope-labeled internal standard (SIL-IS). Methopterine, a folate analogue and a known degradation product/impurity of the antifolate drug Methotrexate (MTX), requires rigorous monitoring during drug development and toxicological screening.

This guide moves beyond generic instructions, focusing on the critical "spiking" methodology required to mitigate matrix effects in LC-MS/MS analysis. We utilize a matrix-matched calibration approach where Methopterine-d3 compensates for ionization suppression, extraction variability, and injection inconsistency.[1]

Scientific Background & Rationale

The Analyte: Methopterine vs. Methotrexate

While Methotrexate (4-amino-10-methylfolic acid) is the primary therapeutic agent, Methopterine (4-oxo-10-methylfolic acid) often co-exists as an impurity or metabolite.[1] Accurate differentiation is critical because the structural similarity (differing only by an amino vs. hydroxyl group on the pteridine ring) leads to chromatographic co-elution and potential cross-talk in mass spectrometry if not resolved.

The Role of Methopterine-d3 (SIL-IS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrices (plasma, urine) introduce "Matrix Effects"—unseen co-eluting substances that suppress or enhance ionization.[1]

  • Why Spiking Matters: External calibration (in solvent) fails in bioanalysis because it does not account for these matrix effects.[1]

  • The Solution: Spiking biological samples with Methopterine-d3.[2] As a deuterated analog, it shares the exact physicochemical properties (pKa, solubility, retention time) as the analyte but is mass-resolved (typically +3 Da).

  • Mechanism: Any loss of analyte during extraction or suppression during ionization is mirrored by the IS. The ratio of Analyte/IS remains constant, ensuring accuracy.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Methopterine (N10-Methylfolic Acid)Calibration Standard
Internal Standard Methopterine-d3 (

)
Normalization
Matrix Drug-Free Human Plasma (

EDTA)
Matrix-Matching
Solvent A 10mM Ammonium Bicarbonate (pH 8.[1]0)Stock Dissolution (Folate solubility)
Solvent B Acetonitrile (LC-MS Grade)Protein Precipitation/Mobile Phase
Mobile Phase 0.1% Formic Acid in Water / ACNLC Gradient

Experimental Protocol: The "Spiking" Workflow

Stock Solution Preparation (Critical Step)

Pterins and folates are light-sensitive and notoriously insoluble in acidic media.[1]

  • Methopterine Stock (1 mg/mL): Dissolve 1 mg of Methopterine in 10 mM Ammonium Bicarbonate (pH 8.0). Do not use acid; the compound will precipitate.

  • Methopterine-d3 IS Stock (100 µg/mL): Dissolve 1 mg Methopterine-d3 in 10 mL of 10 mM Ammonium Bicarbonate.

  • Storage: Aliquot into amber glass vials and store at -80°C.

Preparation of Spiking Working Solutions (SWS)

Create a serial dilution of the Methopterine analyte in 50:50 Water:Methanol to generate "Spiking Working Solutions" (SWS) at 50x the final desired plasma concentration.

SWS IDConc. (ng/mL)Final Plasma Conc.[1] (ng/mL)
SWS-150,0001,000 (ULOQ)
SWS-225,000500
.........[1]
SWS-7501 (LLOQ)
Matrix-Matched Calibration (The "Spiking" Step)

Objective: Create calibrators that mimic the patient sample environment.[1]

  • Aliquot Matrix: Transfer 980 µL of blank human plasma into 1.5 mL Eppendorf tubes.

  • Spike Analyte: Add 20 µL of the respective SWS to each tube.

    • Result: 2% solvent load (negligible protein crash).[1]

  • Equilibration: Vortex gently and incubate at 37°C for 30 mins. This allows the drug to bind to plasma proteins, mimicking in vivo conditions.

Internal Standard Spiking & Extraction

This step is performed on ALL samples (Calibrators, QCs, and Unknowns).

  • IS Working Solution: Dilute Methopterine-d3 Stock to 500 ng/mL in Acetonitrile (Precipitation Agent).

  • Precipitation: Add 300 µL of IS-Acetonitrile Solution to 100 µL of the Spiked Plasma (from 4.3).

    • Mechanism:[1][3][4] The Acetonitrile precipitates plasma proteins while simultaneously introducing the Methopterine-d3 IS.

  • Vortex & Centrifuge: Vortex for 2 mins @ 2000 RPM. Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer 200 µL of supernatant to an autosampler vial. Dilute 1:1 with water (to improve peak shape).[1]

Visualization: Workflows & Pathways

Figure 1: The Matrix-Matched Spiking Workflow

This diagram illustrates the critical logic of creating valid biological calibrators.

SpikingProtocol Stock Methopterine Stock (High pH Buffer) SWS Spiking Working Solutions (SWS) (Serial Dilution) Stock->SWS Dilute SpikedPlasma Spiked Calibrators (Matrix-Matched) SWS->SpikedPlasma Add 2% v/v BlankMatrix Blank Plasma (Matrix) BlankMatrix->SpikedPlasma Extraction Protein Precipitation (Vortex/Centrifuge) SpikedPlasma->Extraction Sample IS_Stock Methopterine-d3 (IS Stock) IS_Working IS-PPT Solution (IS in ACN) IS_Stock->IS_Working Dilute PrecipAgent Acetonitrile (PPT Agent) PrecipAgent->IS_Working IS_Working->Extraction Add 3:1 Ratio LCMS LC-MS/MS Analysis Extraction->LCMS Supernatant

Caption: Figure 1.[1][5][4] Matrix-matched calibration workflow ensuring analyte and IS equilibration.

Figure 2: LC-MS/MS MRM Transition Logic

Visualizing the mass filtration process for specificity.

MRM_Logic Source ESI Source (Ionization) Q1 Q1 Quadrupole Filter Precursor Source->Q1 [M+H]+ Q2 Collision Cell (Fragmentation) Q1->Q2 Methopterine: 456.4 Methopterine-d3: 459.4 Q3 Q3 Quadrupole Filter Product Q2->Q3 CID Detector Detector (Quantitation) Q3->Detector Product Ions 308.1 (Analyte) 311.1 (IS)

Caption: Figure 2. MRM transitions for Methopterine (456.4->308.[1]1) and Methopterine-d3 (459.4->311.1).[1]

LC-MS/MS Conditions & Parameters

To ensure separation from Methotrexate and other pterins, use the following conditions:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Transitions (MRM):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Methopterine 456.4308.125
Methopterine-d3 459.4311.125
Methotrexate (Ref)455.2308.222

Note: Methopterine (456.[1]4) is +1 Da heavier than Methotrexate (455.[1]2) due to the OH vs


 substitution. The d3-IS provides a +3 Da shift, ensuring no spectral overlap.[1]

Data Analysis & Validation

  • Integration: Integrate the peak areas for Methopterine (Analyte) and Methopterine-d3 (IS).[1]

  • Ratio Calculation: Calculate the Response Ratio (

    
    ):
    
    
    
    
  • Curve Fitting: Plot

    
     vs. Concentration. Use a Linear Regression with 1/
    
    
    
    weighting
    .
    • Why weighting? Bioanalytical data often exhibits heteroscedasticity (larger variance at higher concentrations).[1] 1/

      
       weighting normalizes the error across the range.
      
  • Acceptance Criteria:

    • Accuracy: 85-115% (80-120% at LLOQ).[1]

    • Precision (CV): <15% (<20% at LLOQ).

References

  • Pharmaffiliates. (n.d.). Methopterine-d3: Chemical Properties and Applications. Retrieved February 22, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Development and Validation of UHPLC-MS/MS Assay for Therapeutic Drug Monitoring of High-dose Methotrexate. PMC7652158. Retrieved February 22, 2026, from [Link]

  • Taylor & Francis. (2021). A quantitative LC–MS method to determine surface contamination of antineoplastic drugs. Journal of Occupational and Environmental Hygiene. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methopterine-d3 Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deuterium Loss and Degradation in Methopterine-d3 Solutions Role: Senior Application Scientist | Department: Bioanalytical Chemistry Support[1]

Executive Summary: The "Deuterium Exchange" Misconception

Welcome to the technical support center. If you are visiting this page, you are likely observing a loss of the M+3 signal for your Methopterine-d3 internal standard (IS) or an unexplained increase in the M+0 (unlabeled) channel.

Here is the critical scientific reality: Commercially available Methopterine-d3 is typically labeled at the N10-methyl group (


).[1] Under standard LC-MS conditions (pH 3–8, temperatures <60°C), the deuterium atoms on a methyl group are chemically non-exchangeable .[1] The C-D bond is robust ($ \text{BDE} \approx 98 \text{ kcal/mol} $).[1]

If you are losing signal, you are likely not witnessing deuterium exchange. You are witnessing photolytic cleavage or oxidative dealkylation , which removes the entire


 group or degrades the pteridine ring.[1] This guide treats the root causes of signal loss—instability and degradation—that mimic exchange phenomena.
Module 1: The Chemistry of Loss (Diagnostic)

Before altering your protocol, you must identify the mechanism of failure. Methopterine (N10-Methylfolic acid) shares the photosensitivity of Methotrexate and Folic Acid.[1]

Mechanism A: Photolytic Cleavage (Most Likely)

Pteridines absorb UV/Blue light strongly.[1] Upon excitation, the C9-N10 bond becomes labile.

  • Result: The molecule cleaves between the pteridine ring and the

    
    -aminobenzoic acid moiety.
    
  • Observation: Loss of the parent M+3 ion. Appearance of low-mass fragments.[1]

  • Why it looks like exchange: The signal simply disappears, often misinterpreted as "washing out."

Mechanism B: Acid-Catalyzed Exchange (Conditional)

Only applies if your standard is labeled on the aromatic benzoyl ring (Ortho/Meta positions).[1]

  • Condition: High acid concentrations (e.g., >1% Formic Acid) or high temperatures.[1]

  • Mechanism: Electrophilic Aromatic Substitution (SEAr) allows protons (

    
    ) from the solvent to replace deuteriums (
    
    
    
    ) on the ring.[1]
  • Observation: A gradual shift from M+3

    
     M+2 
    
    
    
    M+1 over hours in solution.
Mechanism C: Oxidative Demethylation
  • Condition: Presence of peroxides in aged solvents (THF, Ethers) or prolonged air exposure.[1]

  • Result: The N-methyl group is oxidized and lost.

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the difference between true exchange and degradation.

MethopterineStability cluster_legend Key Insight Start Methopterine-d3 (M+3) (N10-CD3 Label) Light UV/Light Exposure (Standard Lab Lighting) Start->Light Acid Strong Acid (pH < 2) + High Temp Start->Acid Cleavage Photolytic Cleavage (C9-N10 Bond Break) Light->Cleavage Rapid (Minutes) Exchange Aromatic H/D Exchange (Only if Ring Labeled) Acid->Exchange If Aromatic-d3 Label Stable Methyl Group Stability (No Exchange) Acid->Stable If N-CD3 Label Loss Total Signal Loss (Formation of Pterin-6-aldehyde) Cleavage->Loss Shift Mass Shift (M+2, M+1) (Rare for Methyl-d3) Exchange->Shift Note Most users confuse Photolysis with Exchange

Figure 1: Failure Mode Analysis. Note that for N-methyl labeled standards, light exposure is the primary cause of signal loss, not chemical exchange.

Module 3: Optimized Handling Protocols

To prevent "apparent" exchange and degradation, you must adopt a Dark/Cold/Neutral workflow.

1. Solvent Selection Strategy
SolventCompatibilityRisk LevelNotes
DMSO-d6 Excellent LowPreferred for Stock Solutions (1–10 mg/mL).[1] Freezes at 18°C.
Methanol (MeOH) Good MediumGood for working solutions.[1] Proticity can promote exchange only if ring-labeled.[1]
Water (Neutral) Fair HighPromotes hydrolysis over time.[1] Prepare fresh daily.
Acidic Water (0.1% FA) Poor Critical Accelerates degradation.[1] Add acid only immediately prior to injection.
2. Preparation Protocol (Step-by-Step)

Step 1: The Stock Solution (1 mg/mL)

  • Weigh Methopterine-d3 powder in a low-light environment (amber light or covered hood).

  • Dissolve in 100% DMSO . Do not use water or methanol for the primary stock.

  • Aliquot into Amber Glass Vials (silanized preferred to prevent adsorption).

  • Store at -80°C .

Step 2: The Working Solution (Spiking)

  • Thaw DMSO stock in the dark.

  • Dilute into Acetonitrile/Water (50:50) immediately before use.

  • Critical: Do not add formic acid/acetic acid to this bulk working solution.

  • Keep on ice protected by aluminum foil.

Step 3: The Extraction/Injection

  • Add IS to samples.[2]

  • If protein precipitation is used, use ice-cold Methanol .[1]

  • Inject onto LC-MS.[1] Ensure the autosampler is temperature-controlled (4°C) and darkened.

Module 4: Troubleshooting & FAQs
Q1: My M+3 signal intensity drops 50% overnight in the autosampler. Is this exchange?

Answer: No, it is likely photodegradation or adsorption .

  • Test: Wrap a fresh vial in aluminum foil and run the same stability test. If the signal is stable, it was light.

  • Test: Switch to a polypropylene vial (or silanized glass). Pteridines adhere to standard borosilicate glass surfaces, causing signal loss that mimics degradation.

Q2: I see a small M+2 peak appearing. Is this back-exchange?

Answer: Check your Certificate of Analysis (CoA).

  • If the label is on the N-methyl group (

    
    ), M+2 indicates isotopic impurity  in the synthesis (d2 presence) or fragmentation in the MS source (loss of one D radical), not solution-phase exchange.[1]
    
  • Action: Lower your Source Temperature and Fragmentor Voltage. High energy can strip deuterium in the gas phase.

Q3: Can I use Ascorbic Acid to stabilize the solution?

Answer: Yes. Adding 0.1% Ascorbic Acid or DTT (Dithiothreitol) to the stock solution acts as an antioxidant.[1] This prevents the oxidation of the pteridine ring, which preserves the molecular integrity of the standard.

Q4: How do I confirm if my label is on the Methyl or the Ring?

Answer: Perform a Product Ion Scan (MS2).

  • Fragment the parent ion.

  • If the fragment corresponding to the

    
    -aminobenzoic acid moiety retains the mass shift (+3 Da), the label is on the Ring .
    
  • If the fragment loses the mass shift (or the shift is found on the pteridine fragment), the label is on the Methyl or Pteridine ring.

  • Note: Most commercial Methopterine-d3 is N-methyl labeled.[1]

Module 5: Emergency Recovery Flowchart

Use this logic gate to save a failing experiment.

RecoveryFlow Start IS Signal Dropping? CheckLight Is vial Amber/Foiled? Start->CheckLight CheckSolvent Is solvent Acidic? CheckLight->CheckSolvent Yes ActionLight Wrap in Foil Retest CheckLight->ActionLight No CheckTemp Is Temp > 25°C? CheckSolvent->CheckTemp No ActionSolvent Remake in Neutral MeOH/H2O CheckSolvent->ActionSolvent Yes ActionTemp Cool Autosampler to 4°C CheckTemp->ActionTemp Yes End Check MS Source (Suppression?) CheckTemp->End No

Figure 2: Troubleshooting Logic Gate for Internal Standard Instability.

References
  • LGC Standards. (n.d.). Methopterine (>90%) Product Information. Retrieved from

  • Cayman Chemical. (n.d.).[1] Methotrexate-d3 Product Insert & Stability Data. Retrieved from

  • PubChem. (2025).[3][4] Methopterin (Compound Summary). National Library of Medicine. Retrieved from [1]

  • BenchChem. (2025).[2] Introduction to Deuterated Internal Standards in Mass Spectrometry. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • Cabrerizo, F. M., et al. (2023).[1] Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry - A European Journal.[1][5] Retrieved from

  • MedKoo Biosciences. (n.d.).[1] Methopterin Chemical Properties and Stability. Retrieved from [1]

Sources

Advanced Carryover Mitigation for Methopterine-d3 in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methopterine-d3 is a deuterated pteridine analog used as an Internal Standard (IS) for the quantification of folates and antifolates.[1][2] Unlike analyte carryover, which causes false positives, IS carryover is chemically insidious : it artificially inflates the IS response in subsequent samples, suppressing the calculated Area Ratio (Analyte/IS) and causing negative bias in quantification, particularly at the Lower Limit of Quantification (LLOQ).

The mechanism of Methopterine carryover is driven by the pteridine ring system . This planar, heterocyclic structure exhibits strong


 stacking interactions with metallic surfaces (stainless steel needles/loops) and hydrophobic adsorption to polymeric rotor seals.[1][2] Standard "high organic" washes often fail because they do not disrupt these specific ionic and hydrophobic binding motifs simultaneously.[1][2]

This guide provides a self-validating troubleshooting protocol to isolate and eliminate this effect.

Diagnostic Workflow: Isolating the Source

Before changing hardware, you must confirm the location of the carryover. Use this logic gate to determine if the issue is the autosampler, the column, or the background.

CarryoverDiagnosis Start Start: Run High Std -> Double Blank CheckBlank Is Peak Area in Blank > 20% of LLOQ? Start->CheckBlank NoIssue System Pass: No Significant Carryover CheckBlank->NoIssue No GradientTest Run Gradient with 0µL Injection CheckBlank->GradientTest Yes ColCarryover Peak Present in 0µL Run? (Source: Column/Mobile Phase) GradientTest->ColCarryover Yes InjCarryover No Peak in 0µL Run? (Source: Autosampler/Needle) GradientTest->InjCarryover No ActionCol Action: Sawtooth Gradient / Replace Column ColCarryover->ActionCol ActionInj Action: Optimize Needle Wash / Change Rotor Seal InjCarryover->ActionInj

Figure 1: Diagnostic logic tree for isolating carryover sources. A "0µL injection" implies running the gradient method without triggering the injector valve, or injecting a solvent known to be clean without moving the needle into the sample vial.

Chemical Mitigation: The "Chaos" Wash Strategy

Methopterine solubility is pH-dependent.[1][2] A neutral organic wash (e.g., 100% Methanol) is often insufficient because it cannot protonate the pteridine nitrogens to release them from negatively charged surfaces, nor can it fully solubilize the salt forms.

We utilize a "Chaos Wash" approach: combining protic solvents, aprotic solvents, and pH modifiers.[1][2]

Recommended Wash Solvent Configurations
ParameterCompositionMechanism of Action
Weak Wash (Wash 1) 90:10 Water:Acetonitrile (Match Initial Gradient)Removes buffer salts and prevents precipitation of the IS inside the needle/loop.[1][2]
Strong Wash (Wash 2) 40:30:30 Acetonitrile:Isopropanol:Water + 0.5% Formic Acid ACN: Solubilizes the hydrophobic ring.IPA: High viscosity "scrubs" the tubing walls.Acid: Protonates the pteridine ring (

), increasing solubility and repulsion from metal surfaces.
Alternative (High pH) 50:50 Methanol:Water + 0.5% Ammonium Hydroxide Use only if Acid wash fails.[1][2] Deprotonates the carboxylic acid moiety, increasing aqueous solubility. Verify column stability first.

Critical Protocol Note: Do not use 100% Acetonitrile as a wash if your mobile phase contains phosphate or ammonium buffers >10mM.[1][2] The buffer will precipitate inside the needle, trapping Methopterine crystals and creating a "memory effect" that lasts for hundreds of injections.

Hardware & Method Optimization

If solvent chemistry alone does not resolve the issue, physical adsorption to the flow path is the cause.

A. Material Passivation

Pteridines bind to active sites on stainless steel (iron/chromium oxides).[1][2]

  • Action: Replace the standard stainless steel needle with a PEEK (Polyether ether ketone) or Platinum-coated needle.[1][2]

  • Action: Switch the rotor seal from Vespel (polyimide) to Tefzel (ETFE) or PEEK .[1][2] Vespel has a higher adsorption capacity for planar aromatic compounds.[1][2]

B. The "Sawtooth" Gradient Cleaning

Column carryover often mimics autosampler carryover.[1][2] Methopterine can "ghost" on the column frit.[2] Implement a sawtooth wash at the end of every analytical run.[2]

Protocol:

  • Elution: Standard gradient (e.g., 5% to 95% B).

  • Hold: 95% B for 1 minute.

  • Sawtooth:

    • 95% B

      
       10% B (0.1 min)[1][2]
      
    • 10% B

      
       95% B (0.5 min)
      
    • Repeat 3x.

  • Re-equilibration: Return to initial conditions.

Troubleshooting FAQs

Q1: My carryover is erratic—some blanks are clean, others are dirty. Why? A: This indicates septum contamination or evaporation .[1][2] Methopterine-d3 in the IS reservoir can sublime or condense on the septum cap.[1][2] If the needle passes through a dirty septum, it picks up residue before entering the vial.

  • Fix: Use pre-slit silicone/PTFE septa.[1][2] Change the IS reservoir septum daily.

Q2: I see carryover in the blank immediately following the highest standard, but not in the second blank. Is this acceptable? A: According to FDA Bioanalytical Method Validation guidelines, carryover in the blank should not exceed 20% of the LLOQ [1]. If the first blank fails but the second passes, your wash time is insufficient.

  • Fix: Increase the "Strong Wash" duration or volume by 50%. Do not simply add a blank injection to the sequence; you must eliminate the source.

Q3: Can I use DMSO in my wash solvent? A: DMSO is an excellent solvent for pteridines but is difficult to remove due to its high boiling point and viscosity.[1][2]

  • Fix: If you use DMSO (e.g., 5%), it must be in the first strong wash, followed by a second strong wash of pure Methanol/ACN to flush the DMSO. Residual DMSO can suppress ionization in the source.[2]

Mechanism of Failure Visualization

The following diagram illustrates the cycle of adsorption that leads to carryover failure.

AdsorptionCycle Injection Injection of High Conc. Methopterine-d3 Adsorption Adsorption to Steel Needle/Loop Injection->Adsorption Hydrophobic/Ionic Binding WashFail Ineffective Wash (Neutral pH / Low Organic) Adsorption->WashFail Residue Remains Desorption Desorption into Next Sample (Blank) WashFail->Desorption Mobile Phase Gradient Result False IS Response (Quantification Error) Desorption->Result Ionization

Figure 2: The Carryover Cycle.[1][2][3] Failure occurs at the "Wash" stage, where the solvent fails to overcome the binding energy of the molecule to the hardware.

References
  • U.S. Food and Drug Administration (FDA). (2018).[1][2][4][5] Bioanalytical Method Validation Guidance for Industry.[1][2][4][5] Section III.B.2. [Link][1][2]

  • Waters Corporation. (2020).[1][2] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features.[1][2][6][7] Application Note 720006748EN.[1][2] [Link]

  • Jager, N. G. L., et al. (2012).[1][2] Procedures for the minimization of carryover effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link][1][2]

Sources

Validation & Comparative

Technical Comparison Guide: Methopterine-d3 vs. Structural Analogs in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the bioanalysis of pteridines and folate pathway metabolites, Methopterine-d3 (Deuterated Methopterin/N10-Methylfolic acid) represents the "Gold Standard" Stable Isotope Labeled Internal Standard (SIL-IS).

This guide objectively compares Methopterine-d3 against common structural analogs (e.g., Methotrexate, Folic Acid, or non-labeled Methopterin) to demonstrate why SIL-IS is strictly required for regulatory compliance (FDA/EMA).

The Core Argument: Pteridines are highly polar, light-sensitive, and prone to severe ion suppression in Electrospray Ionization (ESI). Only an IS that co-elutes and co-extracts perfectly with the analyte can correct for:

  • Matrix Effects (ME): Ion suppression/enhancement caused by phospholipids/salts.

  • Extraction Efficiency (RE): Variability in SPE/LLE recovery.

  • Photolytic Degradation: Compensation for analyte loss during processing.

The Competitors: Internal Standard Candidates

FeatureCandidate A: Methopterine-d3 (SIL-IS)Candidate B: Structural Analog (e.g., Methotrexate)Candidate C: External Std (No IS)
Chemical Identity Identical to analyte (Mass shift +3 Da)Similar core structure, different side chainsN/A
Retention Time (RT) Identical (Co-elutes)Different (Shifted by 0.5–2.0 min)N/A
Matrix Effect Correction Perfect : Experiences exact same ion suppression zone.Poor : Elutes in a different suppression zone.None
Extraction Recovery Mimics analyte loss perfectly.May extract differently due to logP differences.Assumes 100% recovery (Error-prone).
Cost HighLowZero
Regulatory Status Recommended (FDA/EMA) for regulated assays.Acceptable only if SIL-IS is unavailable.Unacceptable for bioanalysis.

Mechanistic Visualization: Why Co-Elution Matters

The following diagram illustrates the "Ion Suppression Zone" mechanism. Structural analogs fail because they elute outside the suppression window that affects the analyte, leading to over- or under-estimation.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline cluster_outcome Quantitation Outcome SuppressionZone Matrix Suppression Zone (Phospholipids/Salts) Analyte Methopterine (Analyte) SuppressionZone->Analyte Suppresses Signal IS_D3 Methopterine-d3 (SIL-IS) Analyte->IS_D3 Co-elution (Perfect Correction) IS_Analog Structural Analog (e.g., Methotrexate) Analyte->IS_Analog RT Shift (No Correction) Result_D3 Accurate Result (Ratio Unchanged) IS_D3->Result_D3 Result_Analog Inaccurate Result (Ratio Skewed) IS_Analog->Result_Analog

Caption: Visualizing the "Co-elution Principle." Methopterine-d3 experiences the exact same matrix suppression as the analyte, maintaining the critical Area Ratio. Analogs elute later/earlier, missing the suppression event.

Experimental Protocol: Cross-Validation (The Matuszewski Method)

To objectively prove Methopterine-d3's superiority, you must perform the Matuszewski Post-Extraction Spike experiment. This differentiates "Recovery" from "Matrix Effect."

Phase 1: Sample Preparation

Prepare three sets of samples (n=6 replicates each) at Low and High QC concentrations.

  • Set A (Neat Standards): Analyte + IS in pure solvent (Mobile Phase).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the eluate.

  • Set C (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract (Standard Process).

Phase 2: The Calculation Logic
ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Ion Suppression> 1.0 : Ion Enhancement
IS-Normalized MF

Target = 1.0 (Ideal).Indicates IS corrects for the matrix effect.
Recovery (RE)

True extraction efficiency (independent of matrix effect).
Phase 3: Acceptance Criteria (FDA/EMA)
  • IS-Normalized MF: The CV (Coefficient of Variation) of the IS-normalized MF calculated from 6 different lots of matrix must be ≤ 15% .

  • Methopterine-d3 Performance: You should expect an IS-Normalized MF close to 1.0 (e.g., 0.98 – 1.02).

  • Analog Performance: Expect significant deviation (e.g., 0.8 or 1.2) if the analog elutes away from the suppression zone.

Workflow Diagram: Validation Steps

ValidationWorkflow cluster_prep Sample Preparation (Matuszewski) Start Start Validation SetA Set A: Neat Solution (No Matrix) Start->SetA SetB Set B: Post-Extraction Spike (Matrix Present) Start->SetB SetC Set C: Pre-Extraction Spike (Full Process) Start->SetC Calc Calculate Matrix Factor (MF) MF = Set B / Set A SetA->Calc SetB->Calc Decision Compare IS-Normalized MF Calc->Decision Pass PASS: CV < 15% (Methopterine-d3) Decision->Pass Stable Ratio Fail FAIL: CV > 15% (Analog) Decision->Fail Drifting Ratio

Caption: Step-by-step workflow for assessing Internal Standard performance using the Matuszewski protocol.

Critical Technical Nuances

A. Deuterium Isotope Effect

While Methopterine-d3 is superior, be aware of the Deuterium Isotope Effect . In rare cases (high-resolution chromatography), deuterated compounds may elute slightly earlier than the non-deuterated analyte.

  • Mitigation: Ensure the retention time shift is negligible (< 0.05 min). If significant separation occurs, the IS may lose its ability to correct for sharp suppression peaks.

B. Cross-Signal Interference (Crosstalk)
  • Check: Verify that Methopterine-d3 does not contain non-labeled Methopterine (isotopic purity > 99%).

  • Test: Inject a high concentration of Methopterine-d3 (IS only) and monitor the transition of the Analyte.

  • Limit: Interference must be < 20% of the LLOQ (Lower Limit of Quantitation).

C. Stability

Pteridines are light-sensitive. Methopterine-d3 will degrade similarly to Methopterine.

  • Advantage: If both degrade at the same rate during sample processing (e.g., 10% loss), the Area Ratio remains constant, preserving accuracy. An analog (e.g., Methotrexate) may degrade at a different rate, causing bias.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

Sources

Validating Bioanalytical Linearity: Methopterine-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Linearity and range verification with Methopterine-d3 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the quantification of antifolates and their metabolites, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. This guide evaluates the performance of Methopterine-d3 (N10-Methylfolic acid-d3) as a specific stable-isotope labeled IS for the quantification of Methopterine (Methotrexate Impurity C).[1]

While structural analogs like Methotrexate-d3 or Folic Acid-d3 are often used as cost-saving surrogates, this guide demonstrates why Methopterine-d3 provides superior linearity and range verification data, particularly when correcting for matrix effects in complex biological fluids.[1]

The Technical Challenge: Why Methopterine-d3?

Methopterine (N10-Methylfolic acid) is a critical impurity and metabolite associated with Methotrexate (MTX).[1] In LC-MS/MS workflows, it often co-elutes with high concentrations of the parent drug or endogenous folates, leading to significant ion suppression.

The Comparison at a Glance:

FeatureMethopterine-d3 (Recommended) Methotrexate-d3 (Alternative) External Calibration (Not Recommended)
Retention Time (RT) Identical to AnalyteShifted (~0.2–0.5 min difference)N/A
Matrix Effect Compensation Perfect : Co-elutes and experiences identical suppression.[1]Partial : Different RT means it experiences different matrix zones.None : Highly susceptible to drift.
Linearity (

)
Consistently > 0.995 across wide ranges.[1][2]May fail at LLOQ due to differential suppression.Variable.
Cost High (Custom/Specialty Synthesis)Moderate (Commodity Standard)Low
Scientific Rationale: The Mechanism of Correction

To understand why Methopterine-d3 is non-negotiable for regulated assays (ICH M10), we must look at the chromatography-ionization interface.[1]

When a biological extract is injected, phospholipids and salts elute in specific windows. If Methopterine elutes at 2.5 min and Methotrexate-d3 elutes at 2.8 min, the "analog" IS may be in a clean ionization zone while the analyte is being suppressed by a phospholipid tail. The ratio of Analyte/IS becomes artificial, skewing linearity.

Methopterine-d3 is chemically identical to the analyte except for mass. It "rides" the exact same chromatographic wave, suffering the exact same suppression. Therefore, the Ratio remains constant, preserving linearity even in "dirty" samples.

Visualizing the Interaction

MatrixEffect cluster_ionization ESI Source (Ionization Competition) Sample Biological Sample (Plasma/Serum) LC LC Separation Sample->LC Analyte Methopterine (Analyte) LC->Analyte RT: 2.5 min IS_True Methopterine-d3 (Co-eluting IS) LC->IS_True RT: 2.5 min IS_Analog MTX-d3 (Shifted RT IS) LC->IS_Analog RT: 2.8 min Matrix Phospholipids (Suppressors) LC->Matrix RT: 2.4-2.6 min Result Linearity Data IS_True->Result High r² IS_Analog->Result Variable r² Matrix->Analyte Suppresses Matrix->IS_True Suppresses Equally (Ratio Preserved) Matrix->IS_Analog No Overlap (Ratio Skewed)

Figure 1: Mechanism of Matrix Effect Compensation. Note how the True IS (Methopterine-d3) overlaps with the matrix interference zone identical to the analyte, allowing for mathematical correction.

Experimental Protocol: Linearity & Range Verification

This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation guidelines.

A. Stock Preparation
  • Analyte Stock: Dissolve Methopterine (Reference Standard) in DMSO/Methanol (50:50) to 1 mg/mL.[1]

  • IS Stock: Dissolve Methopterine-d3 to 1 mg/mL in the same solvent.

  • IS Working Solution: Dilute IS Stock to a fixed concentration (e.g., 50 ng/mL) in the precipitation solvent (e.g., Acetonitrile containing 0.1% Formic Acid). Crucial: The IS concentration must be high enough to provide a stable signal but not so high that it causes "crosstalk" (isotopic contribution) to the analyte channel.[1]

B. Calibration Standards (CS) Preparation

Prepare fresh spikes in the biological matrix (not solvent).[1] This is a self-validating step: if your linearity fails here, your extraction efficiency is inconsistent.[1]

  • Range: 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Levels: 8 non-zero levels (1, 2, 5, 20, 100, 500, 800, 1000 ng/mL).

  • Blanks: Double Blank (Matrix only) and Zero Blank (Matrix + IS).

C. Workflow Execution

Workflow Start Start Validation Spike Spike Matrix with Methopterine (CS 1-8) Start->Spike AddIS Add Methopterine-d3 (Fixed Conc.) Spike->AddIS Precip Protein Precipitation (ACN + Formic Acid) AddIS->Precip Centrifuge Centrifuge 15,000 x g, 10 min Precip->Centrifuge Inject LC-MS/MS Injection (MRM Mode) Centrifuge->Inject Calc Calculate Area Ratio (Analyte Area / IS Area) Inject->Calc Regress Linear Regression (Weighting 1/x²) Calc->Regress Decision Check Criteria (Accuracy ±15%) Regress->Decision Decision->Spike No (Re-optimize) Pass Valid Range Decision->Pass Yes

Figure 2: Step-by-step linearity validation workflow ensuring consistent IS addition.

Data Analysis & Acceptance Criteria

To verify the range, you must assess the Heteroscedasticity of the data. Bioanalytical data typically shows larger variance at higher concentrations.

Weighting Factors

Do not use unweighted linear regression.

  • Recommended:

    
     weighting.
    
  • Reasoning: This prioritizes the accuracy of the lower end of the curve (LLOQ), which is critical for pharmacokinetic tails.

Acceptance Table (ICH M10)
ParameterAcceptance Criteria
Linearity (

)

(Ideally

with d3-IS)
Accuracy (Back-calculated)

of nominal (

at LLOQ)
Precision (CV%)

(

at LLOQ)
IS Response Variation Should not vary

across the run (indicates matrix effect consistency).
Troubleshooting: The "Crosstalk" Check

A common pitfall with deuterated standards (d3) is isotopic overlap.[1]

  • Inject Pure IS (Methopterine-d3): Monitor the Analyte transition (M+0).

    • Requirement: Response should be

      
       of the LLOQ area.[3][4]
      
    • Cause: If high, your d3 standard contains d0 impurities, or the concentration is too high.

  • Inject Pure Analyte (ULOQ): Monitor the IS transition (M+3).

    • Requirement: Response should be

      
       of the average IS area.[4][5]
      
    • Cause: Natural isotopic abundance of Carbon-13 can contribute to the M+3 channel.

References
  • ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • PubChem. Methopterin (Compound Summary). National Library of Medicine.[6] [Link]

Sources

FDA bioanalytical guidelines for Methopterine-d3 validation

Author: BenchChem Technical Support Team. Date: February 2026

Bioanalytical Method Validation Guide: Methopterine-d3 (Methotrexate-d3) as Internal Standard

Content Type: Technical Comparison & Validation Guide Regulatory Framework: FDA Bioanalytical Method Validation (2018) & ICH M10 (2022) Target Analyte: Methotrexate (Amethopterin/Methopterine)[1][2]

Executive Summary & Nomenclature Clarification

The Critical Distinction: In bioanalytical catalogs, "Methopterine" is frequently used as a synonym for Amethopterin (Methotrexate) or specifically Methotrexate Impurity C (N10-Methylfolic acid).[1][2][3] Given that Methotrexate is the primary antifolate drug requiring rigorous therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, this guide focuses on the validation of Methotrexate using Methopterine-d3 (Methotrexate-d3) as the Stable Isotope Labeled Internal Standard (SIL-IS).[1][2]

The Verdict: Methopterine-d3 represents the Gold Standard for LC-MS/MS quantification.[1][2] Unlike structural analogs (e.g., Aminopterin), Methopterine-d3 shares identical physicochemical properties with the analyte, allowing it to compensate for matrix effects, ionization suppression, and extraction variability in real-time.[1][2]

Comparative Analysis: Methopterine-d3 vs. Alternatives

The choice of Internal Standard (IS) dictates the robustness of your assay, particularly when adhering to ICH M10 guidelines regarding matrix effects.[2]

Performance Matrix
FeatureMethopterine-d3 (SIL-IS) Aminopterin (Analog IS) External Standardization
Chemical Identity Deuterated form of Analyte (

)
Structural Analog (Des-methyl)None
Retention Time Co-elutes with Analyte (Essential for MS)Shifts slightly (risk of different matrix zone)N/A
Matrix Effect Correction Excellent. Experiences identical ion suppression.[1][2]Moderate. May elute in a different suppression zone.[2]None. High failure rate in hemolyzed/lipemic samples.[2]
Extraction Recovery Compensates for loss (tracks analyte perfectly).[1][2]Compensates partially (different solubility).Does not compensate.[2]
FDA/ICH Compliance Preferred for Regulated Bioanalysis.[2]Acceptable if SIL-IS unavailable.[1][2]Generally Unacceptable for LC-MS.[1][2]
Cost HighModerateLow

Scientific Rationale: The Mechanism of Correction

In Electrospray Ionization (ESI), phospholipids and endogenous salts compete for charge in the source droplet.[2] This causes Ionization Suppression .[2]

  • The Problem: If your analyte elutes at 2.5 min and your Analog IS elutes at 2.7 min, a phospholipid eluting at 2.5 min will suppress the analyte but not the IS. The ratio (Analyte/IS) changes, causing quantification errors.

  • The Methopterine-d3 Solution: Because deuterium substitution (

    
    ) adds negligible mass and changes volume minimally, Methopterine-d3 co-elutes exactly with Methotrexate.[1][2] Both molecules experience the exact same suppression event. The ratio remains constant, yielding accurate data despite the "dirty" matrix.
    
Diagram: Mechanism of Matrix Effect Compensation

MatrixEffect cluster_0 Scenario A: Analog IS (Aminopterin) cluster_1 Scenario B: Methopterine-d3 (SIL-IS) Matrix Biological Matrix (Phospholipids/Salts) ESI ESI Source (Charge Competition) Matrix->ESI Suppression Zone (2.4 - 2.6 min) Result_A Quantification FAILURE ESI->Result_A Different Suppression (Error > 15%) Result_B Quantification SUCCESS ESI->Result_B Identical Suppression (Ratio Constant) Analyte_A Methotrexate (RT: 2.5 min) Analyte_A->ESI IS_A Aminopterin (RT: 2.7 min) IS_A->ESI Analyte_B Methotrexate (RT: 2.5 min) Analyte_B->ESI IS_B Methopterine-d3 (RT: 2.5 min) IS_B->ESI

Caption: Co-elution of Methopterine-d3 with the analyte ensures that ionization suppression affects both equally, maintaining the validity of the quantitative ratio.

Validation Protocol (FDA/ICH M10 Aligned)

This protocol outlines the critical experiments required to validate Methotrexate using Methopterine-d3.

A. Sample Preparation (Protein Precipitation)

Note: Methotrexate is polar; Liquid-Liquid Extraction (LLE) is difficult.[1][2] Protein Precipitation (PPT) or Solid Phase Extraction (SPE) is preferred.[1][2]

  • Aliquot: 50 µL Human Plasma (K2EDTA).

  • Spike IS: Add 20 µL Methopterine-d3 working solution (500 ng/mL in MeOH).

  • Precipitate: Add 150 µL Acetonitrile (0.1% Formic Acid). Vortex 1 min.

  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Injection: Inject 5 µL of supernatant onto LC-MS/MS.

B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (Positive Mode):

    • Methotrexate:

      
       455.2 
      
      
      
      308.2[1][2]
    • Methopterine-d3:

      
       458.2 
      
      
      
      311.2 (Mass shift +3 Da)[1][2]
C. Critical Validation Experiments

1. Selectivity & Specificity: Analyze blank matrix from 6 individual sources (including lipemic and hemolyzed).

  • Requirement: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Role of d3: Ensure no "cross-talk."[2] Inject pure Methopterine-d3 and monitor the unlabeled channel. Deuterium loss can sometimes cause signal in the analyte channel (rare with d3, more common with d8/d10).[2]

2. Matrix Factor (MF) Evaluation: This is the "make or break" test for the IS.[2]

  • MF = (Peak Area in Extracted Blank) / (Peak Area in Pure Solution).[1][2]

  • IS-Normalized MF = (MF of Analyte) / (MF of IS).[1][2]

  • Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 lots of matrix must be ≤ 15% .[4]

Representative Validation Data (Simulated):

Matrix LotAnalyte MF (Raw)Analog IS MF (Aminopterin)SIL-IS MF (Methopterine-d3) IS-Norm MF (Analog) IS-Norm MF (d3)
Plasma 10.850.920.860.920.99
Plasma 20.820.910.830.900.99
Lipemic0.60 (Suppressed)0.88 (Less Suppressed)0.61 (Suppressed)0.68 (Fail)0.98 (Pass)
Hemolyzed0.750.900.760.830.99
% CV 14.5% 1.8% 14.2% 12.8% 0.5%

Analysis: In the Lipemic sample, the analyte was heavily suppressed (0.60).[2] The Analog IS eluted slightly later and was not suppressed (0.88).[2] The ratio failed. Methopterine-d3 was suppressed exactly the same amount (0.61), so the ratio (0.[1][2]98) remained perfect.

FDA/ICH M10 Validation Workflow

The following diagram illustrates the decision logic required for full validation.

ValidationWorkflow Start Start Validation (Methopterine-d3 IS) Selectivity 1. Selectivity (6 Blank Matrices) Start->Selectivity Decision1 Interference < 20% LLOQ? Selectivity->Decision1 Calibration 2. Calibration Curve (6-8 non-zero stds) Decision2 Linearity r² > 0.99? Calibration->Decision2 AccuracyPrecision 3. Accuracy & Precision (L, M, H QCs, n=5) Decision3 Within ±15% (20% LLOQ)? AccuracyPrecision->Decision3 MatrixEffect 4. Matrix Effect (IS Normalized MF) Decision4 IS-Norm MF CV < 15%? MatrixEffect->Decision4 Decision1->Calibration Yes Fail Method FAILED (Re-develop) Decision1->Fail No Decision2->AccuracyPrecision Yes Decision2->Fail No Decision3->MatrixEffect Yes Decision3->Fail No Pass Method VALIDATED Decision4->Pass Yes Decision4->Fail No (Switch to d3 IS)

Caption: Step-by-step decision matrix for bioanalytical method validation according to ICH M10 guidelines.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][5][6] (2018).[1][2][5][7][8] Available at: [Link][1][2]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[2][4][9] (2022).[1][2][9][10] Available at: [Link]

  • Wu, H., et al. "A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry."[2] Journal of Laboratory Physicians, 15(1), 2023.[1][2] Available at: [Link]

  • Cozzani, E., et al. "Therapeutic Drug Monitoring of Methotrexate: A Review of the Analytical Methods." Pharmaceuticals, 16(5), 2023.[1][2] (Contextualizing the shift from Immunoassay to LC-MS).

Sources

A Researcher's Guide to the Analytical Verification of Methopterine-d3: Beyond the Certificate of Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the analytical methodologies required to rigorously verify the CoA of Methopterine-d3. We will delve into the "why" behind the experimental choices, offering field-proven insights to empower you to establish a self-validating system for your critical reagents. This guide is not a rigid template but a dynamic framework to be adapted to your specific laboratory and regulatory needs.

Deconstructing the Certificate of Analysis for Methopterine-d3

A Certificate of Analysis is more than just a document; it's a declaration of a specific batch's quality attributes.[3][4] For a high-purity, isotopically labeled standard like Methopterine-d3, the CoA should, at a minimum, provide clear specifications for the following critical parameters:

  • Identity: Confirmation that the compound is indeed Methopterine-d3.

  • Chemical Purity: The percentage of the material that is the specified compound, excluding solvents, water, and impurities.

  • Isotopic Enrichment: The percentage of the labeled molecules that contain the desired number of deuterium atoms.

  • Concentration (if supplied in solution): The accurately determined concentration of the compound in the specified solvent.

  • Residual Solvents: The amount of any solvents remaining from the synthesis and purification process.

  • Water Content: The percentage of water in the material.

The objective of this guide is to provide you with the tools to independently verify these claims, thereby ensuring the traceability and integrity of your research.

A Comparative Framework for CoA Verification

To illustrate the importance of independent verification, we will consider a hypothetical scenario where we are evaluating Methopterine-d3 from two different suppliers, "Supplier A" and "Supplier B". Below is a table summarizing their CoA claims alongside the results of our independent verification.

Parameter Supplier A (CoA Claim) Supplier A (Verified) Supplier B (CoA Claim) Supplier B (Verified) Verification Method
Chemical Purity ≥99.5%99.6%≥99.0%99.2%HPLC-UV
Isotopic Enrichment (% d3) ≥99%99.2%≥98%98.5%LC-MS/MS
Concentration (for 1 mg/mL solution) 1.00 mg/mL ± 0.020.98 mg/mL1.0 mg/mL (nominal)1.05 mg/mLqNMR
Identity Conforms to structureConfirmedConforms to structureConfirmed¹H-NMR, HRMS

This comparative data highlights the nuances that can exist between suppliers and the value of in-house verification. While both suppliers meet their stated specifications, the more precise, verified data allows for more accurate preparations of stock solutions and calibration curves, ultimately leading to more reliable experimental results.

Experimental Protocols for CoA Verification

The following are detailed, step-by-step methodologies for the verification of the key parameters of a Methopterine-d3 CoA. These protocols are grounded in established analytical principles and can be adapted to your available instrumentation.

Identity Verification: A Two-Pronged Approach

Identity confirmation should never rely on a single technique. A combination of High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation provides the highest level of confidence.

  • Objective: To confirm the elemental composition of Methopterine-d3 by measuring its accurate mass.

  • Instrumentation: An LC-TOF or LC-Orbitrap mass spectrometer is ideal.

  • Procedure:

    • Prepare a 1 µg/mL solution of Methopterine-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the measured mass of the protonated molecule [M+H]⁺ to the theoretical exact mass of C₂₀H₂₀D₃N₈O₅ + H⁺ (458.2158). The mass error should be within 5 ppm.

  • Objective: To confirm the chemical structure and the position of the deuterium label.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Accurately weigh approximately 5 mg of Methopterine-d3 and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H-NMR spectrum.

    • The spectrum should be consistent with the structure of methotrexate, with the key difference being the significant reduction or absence of the N-methyl proton signal (typically around 3.2 ppm), confirming the d3-labeling on this group.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the percentage of Methopterine-d3 relative to any non-isotopically labeled impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Procedure:

    • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 6.0). A common starting gradient is 10-90% acetonitrile over 15 minutes.[5]

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Standard Preparation: Prepare a stock solution of Methopterine-d3 in the mobile phase at a concentration of approximately 100 µg/mL.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 30 °C

      • Detection wavelength: 303 nm[5]

    • Analysis: Inject the standard solution and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Isotopic Enrichment Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To determine the percentage of Methopterine-d3 that is fully deuterated (d3) versus partially deuterated (d1, d2) or non-deuterated (d0) forms.

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled with an HPLC system.

  • Procedure:

    • Chromatography: Use the same HPLC conditions as described for the purity analysis to separate Methopterine-d3 from any potential interferences.

    • Mass Spectrometry:

      • Ionization mode: Positive electrospray ionization (ESI+).

      • Acquisition mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

      • Monitor the following mass-to-charge ratios (m/z) for the protonated molecules:

        • d0 (unlabeled): 455.19

        • d1: 456.20

        • d2: 457.20

        • d3: 458.21

    • Data Analysis: Integrate the peak areas for each isotopic form. The isotopic enrichment is calculated as: % d3 Enrichment = (Area of d3) / (Sum of Areas of d0 + d1 + d2 + d3) * 100

Concentration Verification by Quantitative NMR (qNMR)
  • Objective: To accurately determine the concentration of a Methopterine-d3 solution using a certified internal standard. qNMR is a primary ratio method and does not require a standard of the analyte itself.[6]

  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz).

  • Procedure:

    • Internal Standard Selection: Choose a certified internal standard with a known purity and a simple ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation:

      • Accurately weigh a precise amount of the Methopterine-d3 solution into an NMR tube.

      • Accurately weigh a precise amount of the internal standard and add it to the same NMR tube.

      • Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.

    • NMR Data Acquisition:

      • Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to ensure full signal relaxation and accurate integration.

    • Data Processing and Analysis:

      • Carefully integrate a well-resolved, non-exchangeable proton signal from Methopterine-d3 and a signal from the internal standard.

      • The concentration of Methopterine-d3 is calculated using the following formula: Concentration (analyte) = (Integral (analyte) / Number of Protons (analyte)) * (Number of Protons (standard) / Integral (standard)) * (Molar Mass (analyte) / Molar Mass (standard)) * (Mass (standard) / Mass (analyte solution))

Visualizing the Workflow

A clear understanding of the verification process is essential. The following diagrams illustrate the logical flow of the CoA verification process and the chemical structure of Methopterine-d3.

CoA_Verification_Workflow cluster_CoA Certificate of Analysis cluster_Verification Independent Verification cluster_Outcome Decision CoA Supplier CoA for Methopterine-d3 Identity Identity (NMR, HRMS) CoA->Identity Verify Claims Purity Chemical Purity (HPLC-UV) CoA->Purity Verify Claims Enrichment Isotopic Enrichment (LC-MS/MS) CoA->Enrichment Verify Claims Concentration Concentration (qNMR) CoA->Concentration Verify Claims Accept Accept Lot Identity->Accept All Specs Met Reject Reject Lot Identity->Reject Specs Not Met Purity->Accept All Specs Met Purity->Reject Specs Not Met Enrichment->Accept All Specs Met Enrichment->Reject Specs Not Met Concentration->Accept All Specs Met Concentration->Reject Specs Not Met

Caption: Workflow for the independent verification of a Methopterine-d3 Certificate of Analysis.

Methopterine_d3_Structure structure

Caption: Chemical Structure of Methopterine-d3.

Conclusion: Embracing a Culture of Verification

The Certificate of Analysis is an indispensable starting point in assessing the quality of Methopterine-d3. However, for research that demands the highest level of accuracy and reproducibility, independent verification is not a redundant exercise but a fundamental component of good scientific practice. By implementing the comparative analytical workflows outlined in this guide, researchers and drug development professionals can build a robust system of quality control, ensuring that their analytical standards are not just certified, but truly verified. This commitment to scientific integrity is the cornerstone of innovation and the advancement of pharmaceutical sciences.

References

  • Quantitative NMR Spectroscopy . University of Cambridge. Available from: [Link]

  • What is qNMR and why is it important? Mestrelab Resources. (2024). Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. (2024). Available from: [Link]

  • Rapid, Simple and Low-Cost Reverse-Phase High-Performance Liquid Chromatography Tool for Estimation of Methotrexate . Journal of Young Pharmacists. (2024). Available from: [Link]

  • HPLC Method for Analysis of Methotrexate on Primesep 100 Column . SIELC Technologies. Available from: [Link]

  • Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms . Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • HPLC Method of Determination of Methotrexate in Human Serum . Asian Journal of Chemistry. Available from: [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25 . Agilent Technologies. Available from: [Link]

  • Purity by Absolute qNMR Instructions . University of California, Riverside. Available from: [Link]

  • <857> Ultraviolet-Visible Spectroscopy . USP. Available from: [Link]

  • TechNote SPECORD USP Chapter 857 (EN) . Analytik Jena. Available from: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . Analytical Methods (RSC Publishing). Available from: [Link]

  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25) | LabRulez LCMS . LabRulez. Available from: [Link]

  • USP<857> (United States Pharmacopeia) . Hellma. Available from: [Link]

  • Isotope-labeled Pharmaceutical Standards . Alsachim. (2024). Available from: [Link]

  • Stimuli Article (qNMR) . US Pharmacopeia (USP). Available from: [Link]

  • A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of . ScienceDirect. (2019). Available from: [Link]

  • Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR . ResearchGate. Available from: [Link]

  • Sample COA . Briti Scientific. Available from: [Link]

  • Certificate of analysis . Thermo Fisher Scientific. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. (2025). Available from: [Link]

  • Methotrexate . Abbott. Available from: [Link]

  • Revised guidance for elaborating monographs on radiopharmaceutical preparations: new section on validation of methods . European Directorate for the Quality of Medicines & HealthCare. (2019). Available from: [Link]

  • Methotrexate . USP-NF. Available from: [Link]

  • Guide for the elaboration of monographs on - RADIO PHARMACEUTICAL PREPARATIONS . European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • MEDICAL CERTIFICATE . medac GmbH. Available from: [Link]

Sources

Introduction: The Critical Role of Internal Standard Stability in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Stability of Methopterine-d3 in Frozen vs. Thawed Human Plasma

In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the accuracy and reliability of quantitative data are paramount.[1] Bioanalytical methods, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), form the bedrock of modern drug development, providing the concentration data that informs critical decisions on safety and efficacy.[2][3] A cornerstone of robust LC-MS/MS assays is the use of a stable isotope-labeled (SIL) internal standard (IS), such as Methopterine-d3.[4][5] Methopterine-d3, a deuterated analog of the folic acid antagonist Methopterine, is designed to mimic the analytical behavior of the analyte, correcting for variability during sample preparation and analysis.[4]

However, the foundational assumption of this practice—that the internal standard remains stable throughout the sample lifecycle—must be rigorously validated. Any degradation of the IS can lead to a skewed analyte-to-IS response ratio, resulting in the inaccurate quantification of the drug or metabolite under investigation. This guide provides a comprehensive, technically-grounded comparison of Methopterine-d3 stability in human plasma under two fundamental storage conditions: continuously frozen and subjected to freeze-thaw cycles. The experimental design and acceptance criteria herein are rooted in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]

Experimental Design: A Framework for Assessing Stability

The objective is to quantify the stability of Methopterine-d3 in a biological matrix by exposing it to conditions it will likely encounter during a clinical or pre-clinical study.[9] The experiment evaluates three key stability parameters: bench-top (thawed) stability, freeze-thaw stability, and long-term frozen stability.

Causality Behind Key Choices:

  • Matrix Selection: K2EDTA plasma is chosen as the anticoagulant matrix. The choice of anticoagulant is critical as different additives can influence analyte stability or interfere with the analytical method. Validation must be performed in the same matrix as the intended study samples.[7]

  • Concentration Levels: Stability is assessed using quality control (QC) samples at low and high concentrations. This is crucial because degradation kinetics can be concentration-dependent. Testing at the boundaries of the expected concentration range ensures the stability profile is valid across the entire calibration curve.[8]

  • Acceptance Criteria: The stability of the analyte is considered acceptable if the mean concentration of the stability-tested QC samples is within ±15% of the nominal concentration.[10] This criterion, established by regulatory bodies, ensures that any potential degradation is not analytically significant.

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_storage Phase 2: Stability Conditions cluster_ft Freeze-Thaw Stability cluster_lt Long-Term Stability cluster_bt Bench-Top Stability cluster_analysis Phase 3: Sample Analysis cluster_result Phase 4: Evaluation prep_start Start: Obtain Blank K2EDTA Human Plasma stock_sol Prepare Methopterine-d3 Stock Solution prep_start->stock_sol spike_plasma Spike Plasma to Create Low & High QC Pools stock_sol->spike_plasma aliquot Aliquot QC Pools into Cryovials spike_plasma->aliquot ft_freeze Freeze at -80°C aliquot->ft_freeze Distribute Aliquots lt_store Store Continuously at -80°C aliquot->lt_store Distribute Aliquots bt_store Store Thawed at Room Temp aliquot->bt_store Distribute Aliquots ft_thaw Thaw at Room Temp ft_freeze->ft_thaw Cycle 1 extract Protein Precipitation Extraction ft_freeze->extract Analyze at Timepoints ft_thaw->ft_freeze Cycle 2-5 lt_store->extract Analyze at Timepoints bt_store->extract Analyze at Timepoints lcms LC-MS/MS Analysis extract->lcms data Data Processing & Quantification lcms->data compare Compare to Nominal Concentration data->compare report Report % Recovery (Acceptance: 85-115%) compare->report

Caption: Workflow for assessing Methopterine-d3 stability in plasma.

Methodology: Step-by-Step Protocols

The following protocols are designed to be self-validating, incorporating calibration standards and control samples to ensure the integrity of each analytical run.[9]

Protocol 1: Preparation of QC Samples
  • Stock Solution: Prepare a 1.00 mg/mL stock solution of Methopterine-d3 in a suitable solvent (e.g., DMSO or Methanol).

  • Spiking Solutions: Create intermediate spiking solutions by serially diluting the stock solution.

  • QC Preparation: Spike pooled, blank K2EDTA human plasma to achieve two final concentrations:

    • Low QC (LQC): 3x the Lower Limit of Quantification (LLOQ) of a typical bioanalytical assay.

    • High QC (HQC): 75-85% of the Upper Limit of Quantification (ULOQ).

  • Aliquoting: Dispense the LQC and HQC pools into appropriately labeled polypropylene cryovials for each timepoint and condition.

Protocol 2: Stability Testing
  • Time Zero (T=0) Analysis: Immediately after preparation, analyze a set of LQC and HQC samples (n=6 for each level) to establish the baseline nominal concentration.

  • Long-Term Frozen Stability: Store aliquots at -70°C or colder. Analyze at specified intervals (e.g., 1, 3, 6, 12 months).

  • Freeze-Thaw Stability: Subject a set of aliquots to a minimum of three freeze-thaw cycles. A cycle consists of freezing the plasma at -70°C for at least 12 hours, followed by thawing unassisted to room temperature.[11] After the final cycle, samples are analyzed.

  • Bench-Top (Thawed) Stability: Thaw a set of frozen aliquots and keep them on the laboratory bench at room temperature for a duration that mimics the expected sample handling time during routine analysis (e.g., 4, 8, 24 hours) before processing.

Protocol 3: Sample Analysis
  • Extraction: Perform a protein precipitation extraction. Add 3 volumes of cold acetonitrile to 1 volume of plasma QC sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into a validated LC-MS/MS system. The method should be specific for Methopterine-d3.[12]

  • Quantification: Determine the concentration of Methopterine-d3 in each sample against a freshly prepared calibration curve.

Data Presentation and Interpretation

The following table summarizes hypothetical, yet plausible, data from the described stability experiment. The stability of methotrexate (the non-deuterated parent compound) is well-documented to be robust in plasma, showing minimal loss when stored refrigerated for several days and frozen for extended periods.[12][13][14] We can anticipate its deuterated analog to exhibit similar high stability.

Table 1: Hypothetical Stability Data for Methopterine-d3 in Human Plasma

Stability ConditionTimepointQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% RecoveryPass/Fail
Bench-Top 4 HoursLQC50.049.599.0%Pass
4 HoursHQC750.0741.098.8%Pass
24 HoursLQC50.048.897.6%Pass
24 HoursHQC750.0735.898.1%Pass
Freeze-Thaw 3 CyclesLQC50.050.1100.2%Pass
3 CyclesHQC750.0753.0100.4%Pass
5 CyclesLQC50.049.298.4%Pass
5 CyclesHQC750.0744.899.3%Pass
Long-Term Frozen 6 MonthsLQC50.051.0102.0%Pass
(-80°C)6 MonthsHQC750.0759.0101.2%Pass
12 MonthsLQC50.049.999.8%Pass
12 MonthsHQC750.0751.5100.2%Pass

Interpretation of Results:

The data clearly indicates that Methopterine-d3 is highly stable under all tested conditions.

  • Frozen Stability: When stored continuously at -80°C, Methopterine-d3 shows no significant degradation for up to 12 months. The percent recovery remains well within the ±15% acceptance window, confirming its suitability for long-term storage, which is typical for samples collected during the span of a clinical trial.

  • Thawed (Bench-Top) Stability: In its thawed state, the compound is stable at room temperature for at least 24 hours. This provides researchers with a sufficient window for sample processing without risking the integrity of the internal standard.

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles, a common occurrence during sample retrieval and re-analysis, do not impact the concentration of Methopterine-d3. Stability through at least five cycles demonstrates its robustness to handling.

Mechanism of Stability & Potential Degradation

Methopterine, like its parent methotrexate, is a stable heterocyclic aromatic compound.[4] Its degradation would likely involve hydrolysis or oxidation, particularly of the pteridine ring or the glutamic acid side chain. However, the presented data suggests these processes are exceptionally slow under standard bioanalytical storage and handling conditions. The use of a deuterated internal standard (d3) involves replacing three hydrogen atoms with deuterium on the methylamino group.[3] This substitution does not significantly alter the chemical properties that dictate stability under these conditions.

Conceptual Degradation Pathway

G cluster_degradation Potential Degradation Products (Minimal Formation) parent Methopterine-d3 (Stable Parent Molecule) deg1 Hydrolyzed Pteridine Ring parent->deg1 Degradation (Slow Rate) deg2 Oxidized Metabolite parent->deg2 Degradation (Slow Rate) deg3 Cleaved Glutamic Acid Moiety parent->deg3 Degradation (Slow Rate)

Caption: Conceptual degradation pathways for Methopterine-d3.

Conclusion and Recommendations for Researchers

This guide demonstrates through a robust, regulatory-compliant experimental framework that Methopterine-d3 exhibits excellent stability in human plasma . Both continuous long-term frozen storage at -80°C and the stresses of multiple freeze-thaw cycles result in negligible degradation.

Key Takeaways for Drug Development Professionals:

  • Frozen is the Gold Standard: For long-term preservation of sample integrity, continuous storage at -70°C or colder is unequivocally superior and should be the standard protocol.

  • Thawed Window is Secure: The high degree of bench-top stability provides confidence that routine sample handling and preparation will not compromise the internal standard's integrity.

  • Validation is Non-Negotiable: While this guide provides a comprehensive overview based on the known chemistry of Methopterine and regulatory standards, it is imperative that every laboratory validates the stability of Methopterine-d3 under their specific laboratory conditions as part of their bioanalytical method validation.[2][15]

By adhering to these principles and understanding the stability profile of critical reagents like Methopterine-d3, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data to support their drug development programs.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA Guideline on bioanalytical Method Validation adopted Source: ECA Academy URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS) URL: [Link]

  • Title: Stability Assessments in Bioanalytical Method Validation Source: Celegence URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: In vitro stability study of methotrexate in blood and plasma samples for routine monitoring Source: Therapeutic Drug Monitoring URL: [Link]

  • Title: A SENSITIVE, HIGH THROUGHPUT ESTIMATION OF METHOTREXATE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Chemical Name : Methopterine-d3 Source: Pharmaffiliates URL: [Link]

  • Title: Methotrexate - Sanford Laboratories - Fargo Source: Sanford Laboratories URL: [Link]

  • Title: Simultaneous Determination of Methotrexate Concentrations in Human Plasma and Cerebrospinal Fluid Using Two-Dimensional Liquid Chromatography Source: World Journal of Oncology URL: [Link]

  • Title: Methotrexate, Serum or Plasma Source: ARUP Laboratories Test Directory URL: [Link]

  • Title: Stability of methotrexate in processed and unprocessed human plasma Source: ResearchGate URL: [Link]

  • Title: In Vitro Stability Study of Methotrexate in Blood and Plasma Samples for Routine Monitoring Source: ResearchGate URL: [Link]

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Safety Operating Guide

Methopterine-d3: Advanced Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methopterine-d3 is a stable isotope-labeled analog of Methopterine (a structural isomer of Methotrexate). It is primarily used as an internal standard in LC-MS/MS bioanalysis for the quantification of antifolates.

While the deuterium label ("-d3") renders this compound non-radioactive, it retains the potent cytotoxic and teratogenic properties of its unlabeled parent compound. Consequently, it must be managed with the same rigor as RCRA U-Listed antineoplastic agents (e.g., Methotrexate, U122).

Critical Distinction:

  • Radioactive? NO. (Do not place in decay-in-storage or radioactive waste streams).

  • Cytotoxic? YES. (Must be incinerated at high temperatures).

Hazard Assessment (The "Why" Behind the Protocol)

As a Senior Application Scientist, I emphasize that compliance is the floor, not the ceiling. We treat Methopterine-d3 as a high-hazard compound not just because of regulations, but because of its mechanism of action.

Hazard ClassH-CodeMechanism & Risk
Acute Toxicity (Oral) H301Antimetabolite: Inhibits dihydrofolate reductase (DHFR), disrupting DNA/RNA synthesis. Even trace ingestion is dangerous.
Reproductive Toxicity H360Teratogen: Actively targets rapidly dividing cells. High risk to fetal development.
Germ Cell Mutagenicity H341Genotoxic: Potential to cause irreversible genetic mutations.
The Deuterium Factor

The presence of deuterium (²H) increases the molecular stability of the carbon-hydrogen bonds. While this improves its utility as an internal standard by reducing metabolic swapping, it does not mitigate biological toxicity. If anything, the "kinetic isotope effect" can theoretically prolong the compound's half-life in biological systems, reinforcing the need for strict containment.

Pre-Disposal: Segregation & Waste Coding

Proper disposal begins at the bench. You must distinguish between Trace and Bulk waste. This distinction saves disposal costs while maintaining compliance.

Waste Stream Decision Matrix

The following logic flow dictates your physical actions in the lab.

WasteDecisionTree Start Waste Item Generated IsLiquid Is it Liquid Waste? Start->IsLiquid IsHPLCEffluent Is it HPLC Effluent? IsLiquid->IsHPLCEffluent Yes IsSolid Is it Solid Waste? IsLiquid->IsSolid No BlackBin BULK CHEMO WASTE (Black Bin) RCRA Hazardous Incineration IsHPLCEffluent->BlackBin No (Stock Solution) SolventWaste HAZARDOUS SOLVENT WASTE (Segregated Carboy) Label: 'Toxic/Flammable' IsHPLCEffluent->SolventWaste Yes (Dilute) IsEmpty Is container 'RCRA Empty'? (<3% remaining by weight) IsSolid->IsEmpty YellowBin TRACE CHEMO WASTE (Yellow Bin) Incineration Recommended IsEmpty->YellowBin Yes (Gloves, Empty Vials) IsEmpty->BlackBin No (Spill Debris, Unused Stock)

Figure 1: Decision matrix for segregating Methopterine-d3 waste streams. Note the distinction between Trace (Yellow) and Bulk (Black) streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Vials, PPE, Sharps)

Objective: Prevent secondary contamination of lab personnel.

  • Assessment: Determine if the vial is "RCRA Empty" (less than 3% of capacity remains).

  • Trace Waste (RCRA Empty):

    • Place empty vials, contaminated gloves, and bench paper into a Yellow Chemotherapy Waste Bin .

    • Why: These bins are destined for incineration but are often handled differently than bulk hazardous waste.

  • Bulk Waste (Residual Stock):

    • If a vial contains visible residual powder or liquid (>3%), do not decant it.

    • Place the entire vial into a Black RCRA Hazardous Waste Bin .

    • Why: Decanting generates aerosols. Sealing the source is safer.

Protocol B: Liquid Waste (HPLC Effluent & Stock)

Objective: Prevent environmental release of antifolates.

  • HPLC Effluent:

    • Collect effluent containing Methopterine-d3 in a dedicated satellite accumulation carboy.

    • Labeling: The tag must explicitly list "Methopterine-d3" and "Acetonitrile/Methanol" (mobile phase).

    • Hazard Checkbox: Mark "Toxic" and "Flammable".

  • Expired Stock Solutions:

    • Never pour down the drain.

    • Pour into the Black Bulk Chemo Waste container if compatible, or keep in original vial and place in Black Bin.

Spill Response & Deactivation

In the event of a powder spill or concentrated liquid release, immediate chemical deactivation is required before disposal.

Deactivation Agent: Sodium Hypochlorite (Bleach) is effective at oxidizing the pteridine ring structure of Methopterine, breaking its biological activity.

Spill Workflow

SpillResponse Spill Spill Detected Isolate 1. Isolate Area & Don Double PPE Spill->Isolate Cover 2. Cover with Absorbent Pads Isolate->Cover Deactivate 3. Apply 10% Bleach (Wait 15 mins) Cover->Deactivate Clean 4. Wipe with Water/Ethanol Deactivate->Clean Dispose 5. Dispose All Debris as BULK (Black Bin) Clean->Dispose

Figure 2: Sequential workflow for managing a Methopterine-d3 spill.[1] The oxidation step (Bleach) is critical for breaking the pteridine ring.

Regulatory & Compliance Framework

To ensure your lab remains audit-ready, adhere to these standards. While Methopterine is not explicitly listed in 40 CFR 261.33 (The U-List) by name, it is a sole-active ingredient analog of a U-listed waste (Methotrexate, U122).

Best Practice Recommendation: Manage Methopterine-d3 strictly as U-Listed Waste .

ParameterSpecificationReference
RCRA Status Treat as U122 (Methotrexate equivalent)40 CFR 261.33 [1]
DOT Shipping UN 2811 (Toxic Solid, Organic, N.O.S.)49 CFR 172.101 [2]
Destruction High-Temperature Incineration (>1000°C)EPA Technology Stds [3]
Container Closed, puncture-resistant, leak-proofOSHA 1910.1450 [4]
Documentation Requirements[2][3][4][5][6][7][8]
  • Inventory Log: Record the exact mass of Methopterine-d3 disposed of. Because it is an expensive stable isotope, discrepancies in inventory often trigger financial audits even if safety audits are passed.

  • Chain of Custody: Ensure the waste manifest explicitly states "Cytotoxic/Antineoplastic Waste" to prevent the disposal facility from autoclaving it (which does not destroy the molecule) instead of incinerating it.

References

  • U.S. Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. Available at: [Link][1][2][3]

  • Pipeline and Hazardous Materials Safety Administration (PHMSA). 49 CFR 172.101 - Purpose and use of hazardous materials table. Available at: [Link][1][2][3][4]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2] Centers for Disease Control and Prevention. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.